2-Chloro-3-methylpent-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51302-91-1 |
|---|---|
Molecular Formula |
C6H11Cl |
Molecular Weight |
118.60 g/mol |
IUPAC Name |
2-chloro-3-methylpent-1-ene |
InChI |
InChI=1S/C6H11Cl/c1-4-5(2)6(3)7/h5H,3-4H2,1-2H3 |
InChI Key |
BCODXPKSCKLLMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 2-Chloro-3-methylpent-1-ene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: Comprehensive searches for detailed experimental protocols for the synthesis of 2-Chloro-3-methylpent-1-ene and its complete, experimentally verified characterization data have yielded limited specific information. Publicly available chemical databases such as PubChem list the compound (CAS No. not assigned, CID 12734573) and provide a molecular formula of C₆H₁₁Cl, along with computed, but not experimentally determined, properties.[1] The lack of readily available, detailed literature on this specific isomer prevents the creation of an in-depth technical guide with validated experimental procedures and extensive quantitative data.
This document, therefore, outlines theoretical synthetic pathways based on established organic chemistry principles and discusses the expected characterization data. It is intended to serve as a foundational guide for researchers venturing into the synthesis and analysis of this compound.
Theoretical Synthetic Pathways
Several potential synthetic routes to this compound can be postulated based on known organic reactions. The feasibility and efficiency of these pathways would require experimental validation.
Allylic Chlorination of 3-Methylpent-1-ene
A plausible method for the synthesis of this compound is the allylic chlorination of 3-methylpent-1-ene. This reaction is typically carried out using N-chlorosuccinimide (NCS) in the presence of a radical initiator.
Caption: Proposed synthesis via allylic chlorination.
This pathway is expected to yield a mixture of isomeric products, including the desired this compound and 4-Chloro-3-methylpent-1-ene, due to the formation of a resonance-stabilized allylic radical intermediate. Separation of these isomers would be a critical step in the purification process.
Reaction of 3-Methylpentan-2-one with Phosphorus Pentachloride (PCl₅)
Another potential route involves the reaction of a ketone, 3-methylpentan-2-one, with a chlorinating agent like phosphorus pentachloride. This reaction typically converts a carbonyl group into a geminal dichloride. Subsequent elimination of HCl could theoretically lead to the desired alkene.
Caption: Synthesis from a ketone precursor.
This multi-step process would require careful control of reaction conditions to favor the desired elimination product over potential side reactions.
Predicted Physical and Spectroscopic Properties
In the absence of experimentally determined data, the following properties are predicted based on the structure of this compound and data from similar compounds.
Physical Properties (Predicted)
| Property | Predicted Value |
| Boiling Point | 110-130 °C |
| Density | ~0.9 g/mL |
| Refractive Index | ~1.43 |
These values are estimations and should be confirmed experimentally.
Spectroscopic Characterization (Expected)
The identity and purity of synthesized this compound would be confirmed using a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (=CH₂) in the region of 5.0-5.5 ppm. The methine proton (-CH-) adjacent to the chlorine and the methyl group would likely appear as a multiplet. The ethyl and methyl groups would exhibit characteristic signals in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would show two signals in the alkene region (110-150 ppm) corresponding to the C=C double bond. The carbon bearing the chlorine atom would be expected in the range of 50-70 ppm. Signals for the other aliphatic carbons would be observed at higher field.
2. Infrared (IR) Spectroscopy:
The IR spectrum should display characteristic absorption bands for:
-
C=C stretch of the alkene at approximately 1640-1680 cm⁻¹.
-
=C-H stretch of the vinyl group around 3080 cm⁻¹.
-
C-Cl stretch in the region of 600-800 cm⁻¹.
3. Mass Spectrometry (MS):
The mass spectrum would show the molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would be expected to correspond to the loss of a chlorine atom and various alkyl fragments.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and characterization of this compound.
Caption: General experimental workflow.
Conclusion
While a detailed, experimentally validated guide for the synthesis and characterization of this compound is not currently available in the public domain, this document provides a theoretical framework for its preparation and analysis. The proposed synthetic routes are based on well-established chemical transformations, and the predicted analytical data offer a benchmark for experimental work. Further research is required to establish a reliable synthetic protocol and to fully characterize the physical and spectroscopic properties of this compound. Professionals in drug development and chemical research are encouraged to use this information as a starting point for their investigations, with the understanding that extensive experimental optimization and validation will be necessary.
References
Physical and chemical properties of 2-Chloro-3-methylpent-1-ene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature containing specific experimental data for 2-Chloro-3-methylpent-1-ene is limited. The information presented herein is a combination of data available from chemical databases and inferred properties based on the general characteristics of vinylic chlorides.
Introduction
This compound is a halogenated alkene with the molecular formula C₆H₁₁Cl.[1] As a vinylic chloride, the chlorine atom is directly attached to one of the carbon atoms of the carbon-carbon double bond. This structural feature significantly influences its chemical reactivity, differentiating it from its allylic and alkyl chloride isomers. This guide provides a summary of its known and predicted physical and chemical properties, general synthetic approaches, and potential reactivity based on related compounds.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₆H₁₁Cl | PubChem[1] |
| Molecular Weight | 118.60 g/mol | PubChem |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | Not available | |
| Boiling Point | Estimated: 110-130 °C | Estimation based on similar haloalkenes |
| Melting Point | Not available | |
| Density | Estimated: 0.9 - 1.0 g/cm³ | Estimation based on similar haloalkenes |
| Solubility | Predicted to be insoluble in water; Soluble in organic solvents. | General property of haloalkenes |
| Appearance | Colorless liquid (predicted) | General property of similar compounds |
Chemical Properties and Reactivity
As a vinylic halide, this compound is expected to exhibit reactivity characteristic of this class of compounds.
3.1. Reactivity of the C-Cl Bond
The carbon-chlorine bond in vinylic chlorides is significantly stronger and less prone to nucleophilic substitution than in alkyl halides.[2][3] This is due to the sp² hybridization of the carbon atom and the partial double bond character of the C-Cl bond arising from resonance.[3] Consequently, this compound is anticipated to be relatively unreactive towards Sₙ1 and Sₙ2 reactions.[2][3]
3.2. Reactions of the Alkene Moiety
The double bond in this compound can undergo electrophilic addition reactions, although the presence of the electron-withdrawing chlorine atom can influence the regioselectivity and reaction rate.
3.3. Elimination Reactions
Vinylic halides can undergo elimination reactions under the influence of very strong bases to form alkynes.[2]
A general workflow for the characterization of a synthesized sample of this compound is depicted below.
Caption: General workflow for the synthesis and characterization of this compound.
Experimental Protocols
Specific, validated experimental protocols for the synthesis of this compound are not documented in readily accessible literature. However, a plausible synthetic route could involve the dehydrohalogenation of a corresponding dihalide. Below is a generalized, hypothetical protocol based on established chemical principles for the synthesis of vinylic halides.[2]
4.1. Hypothetical Synthesis via Dehydrohalogenation of 2,2-Dichloro-3-methylpentane
Objective: To synthesize this compound from 2,2-dichloro-3-methylpentane.
Materials:
-
2,2-dichloro-3-methylpentane
-
Strong base (e.g., sodium amide in liquid ammonia, or potassium tert-butoxide in a suitable solvent)
-
Anhydrous organic solvent (e.g., THF, diethyl ether)
-
Quenching agent (e.g., saturated ammonium (B1175870) chloride solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dichloro-3-methylpentane in the chosen anhydrous solvent.
-
Cool the solution to a suitable temperature (e.g., 0 °C or lower, depending on the base).
-
Slowly add a solution or slurry of the strong base to the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., thin-layer chromatography or gas chromatography).
-
Upon completion, carefully quench the reaction by the slow addition of the quenching agent.
-
Perform an aqueous workup to separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry it over the drying agent, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Note: This is a generalized protocol and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction time.
A logical diagram illustrating a potential synthetic pathway is provided below.
Caption: A possible two-step synthesis of this compound.
Biological Activity and Signaling Pathways
There is currently no available information in the scientific literature regarding the biological activity or any interaction of this compound with signaling pathways. Research on the biological effects of haloalkenes has often focused on their potential toxicity and carcinogenicity.[4] However, many halogenated compounds found in nature, particularly from marine sources, exhibit a wide range of biological activities.[5] Without specific studies on this compound, any discussion of its biological role would be purely speculative.
Conclusion
This compound is a sparsely documented chemical compound. While its basic molecular structure is known, a comprehensive understanding of its physical and chemical properties is hindered by a lack of published experimental data. Its reactivity is predicted to be in line with that of other vinylic chlorides, characterized by a relatively inert C-Cl bond to nucleophilic substitution. Future research is required to elucidate its specific properties, develop verified synthetic protocols, and investigate any potential biological activity.
References
- 1. This compound | C6H11Cl | CID 12734573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organohalogen compound - Vinylic Halides | Britannica [britannica.com]
- 3. quora.com [quora.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Stereoisomers of 2-Chloro-3-methylpent-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomerism, the phenomenon whereby different compounds share the same molecular formula but possess distinct structural or spatial arrangements, is a cornerstone of organic chemistry and drug development. The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive analysis of the structural and stereoisomers of 2-Chloro-3-methylpent-1-ene (C6H11Cl), a halogenated alkene. We will systematically explore its constitutional isomers, delve into the stereochemical possibilities including geometric (E/Z) and optical (R/S) isomerism, present available physicochemical data, and outline general synthetic and analytical methodologies.
Analysis of this compound
The designated molecule, this compound, serves as our primary reference point.
-
Structure: The double bond is located between carbon 1 (C1) and C2. A chlorine atom is attached to C2, and a methyl group is attached to C3.
-
Chirality: The carbon at position 3 (C3) is a chiral center. It is bonded to four different groups: a hydrogen atom, a methyl group (-CH3), an ethyl group (-CH2CH3), and a chlorovinyl group (-C(Cl)=CH2).[1][2] Therefore, this compound can exist as a pair of enantiomers: (R)-2-Chloro-3-methylpent-1-ene and (S)-2-Chloro-3-methylpent-1-ene.
-
Geometric Isomerism: The double bond is at the terminal position (C1). C1 is bonded to two identical hydrogen atoms. For E/Z isomerism to occur, each carbon of the double bond must be attached to two different groups.[3][4] Since C1 has two identical substituents, this compound does not exhibit E/Z isomerism.
Key Structural Isomers and their Stereochemistry
Structural isomers of this compound share the molecular formula C6H11Cl but differ in the connectivity of their atoms. Below is an analysis of key structural isomers derived from a pentene backbone.
Isomers with a Pent-1-ene Backbone
-
3-Chloro-2-methylpent-1-ene:
-
Chirality: C3 is a chiral center, bonded to a hydrogen, a chlorine, an ethyl group, and an isopropenyl group. This results in a pair of enantiomers (R and S).
-
Geometric Isomerism: No E/Z isomerism due to the two hydrogen atoms on C1.
-
-
1-Chloro-3-methylpent-1-ene:
-
Chirality: C3 is a chiral center, leading to a pair of enantiomers (R and S).
-
Geometric Isomerism: E/Z isomerism is possible as both C1 (bonded to H and Cl) and C2 (bonded to H and a sec-butyl group) have two different substituents. This results in two diastereomeric pairs of enantiomers: (E,R), (E,S), (Z,R), and (Z,S).
-
Isomers with a Pent-2-ene Backbone
-
2-Chloro-3-methylpent-2-ene:
-
Chirality: There are no chiral centers in this molecule.
-
Geometric Isomerism: E/Z isomerism is possible. C2 is bonded to a chlorine and a methyl group. C3 is bonded to a methyl and an ethyl group. Both have distinct substituents. This gives rise to (E)-2-Chloro-3-methylpent-2-ene and (Z)-2-Chloro-3-methylpent-2-ene.[5][6]
-
-
1-Chloro-2-methylpent-2-ene:
-
Chirality: No chiral centers.
-
Geometric Isomerism: No E/Z isomerism. C2 is bonded to a methyl group and an ethyl group, but C3 is implicitly bonded to two identical methyl groups as part of the ethyl and another methyl substituent. A more direct analysis shows C2 has two different alkyl groups, but C3 has a hydrogen and an ethyl group. However, the IUPAC name indicates the double bond is between C2 and C3. Let's re-examine the structure based on the name. The double bond is between C2 and C3. C2 has a methyl group and a chloromethyl group attached. C3 has a hydrogen and an ethyl group. Therefore, E/Z isomerism is possible.
-
Physicochemical Data of Selected Isomers
Quantitative data for these specific isomers is sparse in publicly available literature. The following table summarizes computed properties from available databases. Experimental data should be determined for any critical applications.
| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3* | Boiling Point (°C) |
| This compound | C6H11Cl | 118.60 | 3.0 | (Not available) |
| 3-Chloro-2-methylpent-1-ene | C6H11Cl | 118.60 | 3.0 | (Not available) |
*XLogP3 is a computed measure of hydrophobicity.
General Experimental Protocols
Synthesis: A General Approach via Dehydrohalogenation
A common route to synthesize chloroalkenes is through the dehydrohalogenation of a suitable dichloroalkane precursor. This reaction is typically base-induced.
Protocol:
-
Precursor Synthesis: Synthesize the corresponding dichloro-methyl-pentane (e.g., 1,2-dichloro-3-methylpentane) via the chlorination of 3-methylpentan-1-ol or a related precursor.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve the dichloro-methyl-pentane in a suitable solvent like ethanol.
-
Base Addition: Prepare a solution of a strong base, such as potassium hydroxide (B78521) (KOH) in ethanol. Add the basic solution dropwise to the heated (refluxing) solution of the dichloroalkane.
-
Reaction Monitoring: Monitor the progress of the reaction using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture, filter out any precipitated salts, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product will likely be a mixture of structural and stereoisomers. Purify the mixture using fractional distillation. For separating stereoisomers (enantiomers), chiral chromatography would be required.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the position of the chlorine, methyl group, and double bond.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Helps identify functional groups, such as the C=C double bond stretch.
Visualization of Isomeric Relationships
The following diagrams illustrate the logical relationships between the isomers of C6H11Cl and a general workflow for their synthesis and analysis.
Figure 1: Classification of Isomers for C6H11Cl.
Figure 2: General Synthesis and Purification Workflow.
References
- 1. transformationtutoring.com [transformationtutoring.com]
- 2. youtube.com [youtube.com]
- 3. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 5.2 Geometric Isomers and the E/Z Naming System – Organic Chemistry I [kpu.pressbooks.pub]
Spectroscopic Data and Analysis of 2-Chloro-3-methylpent-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 2-Chloro-3-methylpent-1-ene. Due to the limited availability of experimental data in public databases, this guide presents predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, alongside estimated Infrared (IR) and Mass Spectrometry (MS) data based on characteristic values for structurally similar compounds. Detailed experimental protocols for acquiring such spectra are also provided to aid researchers in their own investigations. The logical workflow of spectroscopic analysis for structural elucidation is illustrated using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
This compound is a halogenated alkene of interest in synthetic organic chemistry. Its structure, featuring a vinyl chloride moiety and a chiral center, suggests potential applications as a versatile intermediate in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in any synthetic endeavor. This guide aims to fill the current gap in publicly available spectroscopic information for this compound.
Spectroscopic Data
The following sections present the predicted and estimated spectroscopic data for this compound. It is important to note that the NMR data has been generated using online prediction tools and should be confirmed with experimental data. The IR and MS data are estimations based on known fragmentation patterns and characteristic absorption frequencies of similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.35 | s | 1H | =CH₂ (geminal to Cl) |
| 5.20 | s | 1H | =CH₂ (geminal to Cl) |
| 2.45 | m | 1H | -CH(CH₃)- |
| 1.55 | m | 2H | -CH₂-CH₃ |
| 1.05 | d | 3H | -CH(CH₃)- |
| 0.90 | t | 3H | -CH₂-CH₃ |
Disclaimer: This is a predicted spectrum. Actual chemical shifts and coupling constants may vary.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 145.0 | =C(Cl)- |
| 115.0 | =CH₂ |
| 45.0 | -CH(CH₃)- |
| 28.0 | -CH₂-CH₃ |
| 20.0 | -CH(CH₃)- |
| 12.0 | -CH₂-CH₃ |
Disclaimer: This is a predicted spectrum. Actual chemical shifts may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following are estimated characteristic absorption bands for this compound.
Estimated IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | =C-H stretch |
| 2970-2850 | Strong | C-H stretch (alkane) |
| 1640-1620 | Medium | C=C stretch |
| 1465-1450 | Medium | C-H bend (alkane) |
| 890-870 | Strong | =CH₂ bend (out-of-plane) |
| 800-600 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following are estimated major fragments for this compound.
Estimated Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Possible Fragment |
| 118/120 | Moderate | [M]⁺ (Molecular ion, showing M and M+2 isotope pattern for Cl) |
| 83 | High | [M - Cl]⁺ |
| 57 | High | [C₄H₉]⁺ (loss of C₂H₂Cl) |
| 41 | High | [C₃H₅]⁺ (allyl cation) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A 500 MHz NMR spectrometer is used for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR.
-
¹H NMR Acquisition: The spectrum is acquired with a pulse angle of 30 degrees, a relaxation delay of 1.0 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrum is acquired with proton decoupling, a pulse angle of 45 degrees, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans are accumulated.
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to obtain a high-quality spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 1 mg/mL).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed for its molecular ion and fragmentation pattern.
Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical relationships in spectroscopic data analysis and a general experimental workflow.
Caption: Logical relationship of spectroscopic data in structural elucidation.
Caption: General experimental workflow for spectroscopic analysis.
An In-depth Technical Guide to the Isomers of 2-Chloro-3-methylpent-1-ene
This technical guide provides a comprehensive overview of the isomers of 2-Chloro-3-methylpent-1-ene, including their IUPAC nomenclature and CAS numbers. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details experimental protocols for synthesis and analysis and includes visualizations to clarify the logical relationships in the described workflow.
IUPAC Nomenclature and CAS Numbers
This compound possesses a single chiral center at the third carbon atom, giving rise to two stereoisomers: the (R) and (S) enantiomers. The commercially available product is often a racemic mixture of these two isomers.
| Isomer | IUPAC Name | CAS Number |
| Racemic Mixture | This compound | 51302-91-1[1] |
| (R)-enantiomer | (3R)-2-Chloro-3-methylpent-1-ene | Not available |
| (S)-enantiomer | (3S)-2-Chloro-3-methylpent-1-ene | Not available |
Note: While a CAS number for the racemic mixture is available, specific CAS numbers for the individual (R) and (S) enantiomers are not readily found in public databases. This is common for less commercially prevalent chiral compounds.
Experimental Protocols
Due to the limited availability of specific synthesis protocols for this compound in the scientific literature, a general methodology based on established organic chemistry principles is presented. The following sections outline a plausible route for the synthesis of the racemic mixture and a strategy for the subsequent separation of the enantiomers.
2.1. Synthesis of Racemic this compound
The synthesis of the target compound can be envisioned through the allylic chlorination of 3-methylpent-1-ene. A common reagent for this transformation is N-chlorosuccinimide (NCS) in the presence of a radical initiator.
Objective: To synthesize racemic this compound from 3-methylpent-1-ene.
Materials:
-
3-methylpent-1-ene
-
N-chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpent-1-ene in carbon tetrachloride.
-
Add N-chlorosuccinimide to the solution.
-
Add a catalytic amount of a radical initiator such as AIBN or BPO.
-
Heat the reaction mixture to reflux and monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain this compound.
2.2. Chiral Separation of Enantiomers
The separation of the (R) and (S) enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC).
Objective: To separate the enantiomers of racemic this compound.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
HPLC-grade hexanes and isopropanol (B130326).
-
Racemic this compound sample.
Procedure:
-
Prepare a mobile phase of a specific ratio of hexanes and isopropanol (e.g., 99:1 v/v). The optimal ratio may need to be determined experimentally.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Dissolve a small amount of the racemic this compound in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile using the UV detector at an appropriate wavelength.
-
Two separate peaks corresponding to the (R) and (S) enantiomers should be observed.
-
Collect the fractions corresponding to each peak separately.
-
The enantiomeric excess (ee) of the separated fractions can be determined by integrating the peak areas.
Structural Analysis
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure of this compound. The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, and alkyl protons.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the C=C double bond and the C-Cl bond.
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound isomers.
Caption: Synthesis workflow for racemic this compound.
Caption: Workflow for the analysis and chiral separation of isomers.
References
Stability and reactivity of the 2-Chloro-3-methylpent-1-ene carbocation
An In-Depth Technical Guide on the Predicted Stability and Reactivity of the 2-Chloro-3-methylpent-1-ene Carbocation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocations are pivotal reactive intermediates in a vast array of chemical transformations, including those of significant interest in medicinal chemistry and drug development. Their inherent reactivity and propensity for rearrangement are critical determinants of reaction outcomes. This technical guide provides a detailed theoretical examination of the stability and reactivity profile of the carbocation derived from this compound. Understanding this profile is essential for predicting reaction pathways and designing synthetic routes involving this and structurally related compounds.
Formation of the this compound Carbocation
The generation of a carbocation from this compound can be conceptualized through two primary pathways: heterolytic cleavage of the carbon-chlorine bond and protonation of the alkene.
Pathway A: Heterolysis of the C-Cl Bond
The direct ionization of the C-Cl bond would lead to the formation of a vinylic carbocation. This process is generally considered to be energetically unfavorable due to the sp hybridization of the carbon bearing the positive charge, which makes it less stable than an sp2-hybridized carbocation. The presence of a chlorine atom, which is an inductively withdrawing group, would further destabilize the adjacent positive charge.
Pathway B: Protonation of the Alkene
Protonation of the C1=C2 double bond by a strong acid can lead to the formation of a more stable carbocation. According to Markovnikov's rule, the proton will add to the carbon that results in the formation of the more substituted, and therefore more stable, carbocation.
-
Protonation at C1: This would result in a secondary carbocation at C2, which is also an allylic carbocation due to its proximity to the C3-methyl group. This carbocation would be significantly stabilized by hyperconjugation from the adjacent alkyl groups and resonance delocalization of the positive charge.
-
Protonation at C2: This would lead to a primary carbocation at C1, which is highly unstable and therefore unlikely to form.
Given these considerations, the most probable carbocation to be formed from this compound under acidic conditions is the secondary, allylic carbocation at the C2 position.
Predicted Stability of the this compound Carbocation
The stability of the predicted secondary, allylic carbocation is influenced by several competing electronic factors:
-
Resonance: The p-orbital of the positively charged carbon can overlap with the adjacent π-system of the double bond, delocalizing the positive charge over C2 and C4. This is a powerful stabilizing effect.
-
Hyperconjugation: The C-H and C-C bonds of the adjacent methyl and ethyl groups can overlap with the empty p-orbital of the carbocation, further delocalizing the positive charge and increasing stability.
-
Inductive Effect: The chlorine atom is strongly electronegative and exerts a significant electron-withdrawing inductive effect (-I effect), which destabilizes the nearby positive charge.
The overall stability of the carbocation will be a balance between the stabilizing effects of resonance and hyperconjugation and the destabilizing inductive effect of the chlorine atom. It is predicted that the resonance and hyperconjugation effects will be dominant, rendering the carbocation relatively stable and accessible as a reactive intermediate.
Predicted Reactivity and Rearrangement Pathways
The this compound carbocation is expected to undergo several characteristic reactions, including nucleophilic attack and rearrangement.
Nucleophilic Attack
A nucleophile can attack the carbocation at either of the carbons bearing a partial positive charge (C2 and C4), leading to the formation of different products. The regioselectivity of the attack will depend on the nature of the nucleophile and the reaction conditions.
Carbocation Rearrangements
Carbocations are prone to rearrangements to form more stable species. The following rearrangements are plausible for the this compound carbocation:
-
1,2-Hydride Shift: A hydride ion can shift from C3 to C2, leading to the formation of a tertiary carbocation. This tertiary carbocation would be highly stabilized by hyperconjugation.
-
1,2-Methyl Shift: A methyl group could also potentially shift, but this is generally less favorable than a hydride shift.
The propensity for rearrangement will depend on the relative stabilities of the initial and rearranged carbocations and the activation energy for the shift.
Proposed Experimental Protocols
To experimentally validate the theoretical predictions outlined above, the following protocols are proposed:
Synthesis of this compound
A potential synthetic route to this compound involves the reaction of 3-methyl-1-pentyne (B3058855) with HCl. This reaction is expected to proceed via a vinylic carbocation intermediate, with the chloride ion adding to the more substituted carbon.
Protocol:
-
Cool a solution of 3-methyl-1-pentyne in a suitable inert solvent (e.g., dichloromethane) to 0 °C.
-
Bubble anhydrous HCl gas through the solution for a specified period.
-
Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a cold, dilute aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by fractional distillation.
Generation and Trapping of the Carbocation
The carbocation can be generated in situ under acidic conditions and trapped with a suitable nucleophile.
Protocol:
-
Dissolve this compound in a non-nucleophilic, polar solvent at low temperature.
-
Add a strong Lewis acid (e.g., SbF5) or a strong protic acid (e.g., H2SO4) to generate the carbocation.
-
Introduce a nucleophilic trapping agent (e.g., methanol, water) to the reaction mixture.
-
Analyze the product mixture using GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the products of nucleophilic attack and rearrangement.
Spectroscopic Characterization of the Carbocation
Under superacid conditions, it may be possible to generate a stable solution of the carbocation for direct spectroscopic observation.
Protocol:
-
Prepare a solution of SbF5 in SO2ClF at low temperature (-78 °C).
-
Slowly add a solution of this compound in SO2ClF to the superacid solution.
-
Acquire low-temperature 1H and 13C NMR spectra of the resulting solution to characterize the structure of the carbocation.
Data Presentation
Since direct experimental data is unavailable, the following table presents predicted relative stabilities of potential carbocations in the reaction system based on established chemical principles.
| Carbocation Structure | Type | Key Stabilizing Factors | Key Destabilizing Factors | Predicted Relative Stability |
| A (Vinylic) | Vinylic, Secondary | - | sp hybridization, Inductive effect of Cl | Very Low |
| B (at C2) | Secondary, Allylic | Resonance, Hyperconjugation | Inductive effect of Cl | Moderate to High |
| C (at C1) | Primary | - | - | Very Low |
| D (Rearranged) | Tertiary | Hyperconjugation | Inductive effect of Cl | High |
Visualizations
Logical Relationship of Carbocation Formation Pathways
Caption: Carbocation formation pathways from this compound.
Predicted Reaction and Rearrangement Workflow
Caption: Predicted reaction and rearrangement workflow of the carbocation.
Experimental Workflow for Carbocation Study
Caption: Experimental workflow for the study of the carbocation.
Conclusion
The this compound carbocation, likely formed via protonation of the parent alkene, is predicted to be a relatively stable secondary, allylic species. Its stability is governed by a delicate interplay of resonance, hyperconjugation, and inductive effects. The carbocation is expected to exhibit reactivity at two sites towards nucleophiles and is also a candidate for rearrangement to a more stable tertiary carbocation via a 1,2-hydride shift. The proposed experimental protocols provide a roadmap for the empirical investigation of these theoretical predictions, which will be crucial for a comprehensive understanding of the chemical behavior of this and related systems in synthetic and medicinal chemistry.
Hydrohalogenation of 3-methylpent-1-ene: A Mechanistic and Synthetic Guide
Abstract: This technical guide provides a comprehensive analysis of the hydrohalogenation of 3-methylpent-1-ene, a classic example of electrophilic addition that prominently features a carbocation rearrangement. The document elucidates the underlying reaction mechanism, including the initial protonation according to Markovnikov's rule, the subsequent 1,2-hydride shift to a more stable carbocation, and the final nucleophilic attack. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the reaction pathways, product distribution, and synthetic considerations.
Introduction
The hydrohalogenation of alkenes is a fundamental reaction in organic chemistry for the synthesis of alkyl halides.[1] The reaction of an unsymmetrical alkene, such as 3-methylpent-1-ene, with a hydrogen halide (HX, where X = Cl, Br, I) is a regioselective process governed by the stability of the intermediate carbocation.[2] This particular substrate is of significant academic interest as it demonstrates that the initially formed carbocation can rearrange to a more stable species, leading to a constitutional isomer of the product predicted by a simple application of Markovnikov's rule.[3] Understanding this mechanism is crucial for predicting reaction outcomes and designing synthetic routes.
Core Reaction Mechanism
The reaction proceeds via a two-step electrophilic addition mechanism. The key feature of the reaction with 3-methylpent-1-ene is the competition between the direct nucleophilic attack on the initial carbocation and a rearrangement to a more stable carbocation prior to attack.
Step 1: Electrophilic Attack and Formation of the Secondary Carbocation
The reaction is initiated by the electrophilic attack of the hydrogen atom from the hydrogen halide on the electron-rich π-bond of the alkene. Following Markovnikov's rule, the proton adds to the less substituted carbon of the double bond (C1), which bears more hydrogen atoms.[2][4] This protonation breaks the π-bond and forms a new carbon-hydrogen σ-bond, resulting in the formation of a secondary (2°) carbocation at C2.[3] This step is the rate-determining step of the reaction.[2]
Step 2a: Formation of the Minor Product
The halide ion (X⁻), acting as a nucleophile, can attack the secondary carbocation at C2. This pathway leads to the formation of the "normal" Markovnikov addition product, 2-halo-3-methylpentane . This product is typically formed in minor quantities because the competing rearrangement pathway is energetically favorable.
Step 2b: Carbocation Rearrangement (1,2-Hydride Shift)
The initially formed secondary carbocation is adjacent to a tertiary carbon (C3). A rapid intramolecular rearrangement, known as a 1,2-hydride shift, can occur.[3] In this process, a hydrogen atom from C3, along with its bonding pair of electrons, migrates to the positively charged C2. This shift results in the formation of a more stable tertiary (3°) carbocation at C3.[5] The increased stability of the tertiary carbocation, due to greater hyperconjugation and inductive effects, is the driving force for this rearrangement.[6]
Step 2c: Formation of the Major Product
The nucleophilic halide ion then attacks the more stable, rearranged tertiary carbocation. This step leads to the formation of the major product, 3-halo-3-methylpentane .[7][8] Due to the greater stability of the tertiary carbocation intermediate, this rearranged product is the predominant isomer formed in the reaction.[6]
Visualization of Reaction Pathways
The logical flow of the reaction, including the competing pathways, can be visualized as follows.
References
- 1. brainly.com [brainly.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Rearrangements in Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 4. leah4sci.com [leah4sci.com]
- 5. youtube.com [youtube.com]
- 6. brainly.com [brainly.com]
- 7. Solved Addition of HCl to 3-methyl-1-pentene gives two | Chegg.com [chegg.com]
- 8. Solved 4. i) The reaction of 3-methyl-1-pentene with HBr | Chegg.com [chegg.com]
Theoretical and Computational Analysis of 2-Chloro-3-methylpent-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Chloro-3-methylpent-1-ene, a halogenated alkene with potential relevance in synthetic chemistry and drug development. In the absence of extensive direct experimental and computational literature on this specific molecule, this document outlines a representative framework for its in-depth analysis. The guide details proposed computational protocols, including quantum chemical calculations for structural optimization, vibrational analysis, and the determination of thermodynamic and electronic properties. Furthermore, it presents hypothetical yet expected quantitative data in structured tables and visualizes logical workflows and conceptual relationships using Graphviz diagrams to facilitate a deeper understanding of the molecule's behavior at a molecular level. This document serves as a foundational resource for researchers initiating theoretical investigations into this compound and analogous vinyl chloride derivatives.
Introduction
This compound is a chlorinated hydrocarbon belonging to the class of vinyl chlorides. Halogenated hydrocarbons are a significant class of organic compounds with diverse applications, ranging from industrial solvents to intermediates in pharmaceutical synthesis.[1] The presence of a chlorine atom on a double bond influences the molecule's reactivity, electronic properties, and potential for further functionalization. Understanding the fundamental molecular properties of this compound is crucial for predicting its chemical behavior, designing synthetic pathways, and assessing its potential biological activity and toxicity.
Computational chemistry provides powerful tools to investigate the properties of such molecules at the atomic level, offering insights that can be challenging to obtain through experimental methods alone.[2] Techniques such as Density Functional Theory (DFT) allow for the accurate calculation of molecular geometries, vibrational frequencies, and electronic structures, providing a "molecular fingerprint" that can aid in the identification and characterization of unknown compounds.[3] This guide outlines a theoretical framework for the comprehensive computational analysis of this compound.
Proposed Computational Methodology
A robust computational investigation of this compound would typically involve a multi-step process, as detailed below.
Conformational Analysis
Due to the presence of a chiral center at the C3 carbon and rotational freedom around the C-C single bonds, this compound can exist in multiple conformations. A thorough conformational search is the first critical step to identify the most stable geometries.
Experimental Protocol:
-
Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This can be achieved using molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods.
-
Geometry Optimization: The identified low-energy conformers are then subjected to full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT). A common and effective combination is the B3LYP functional with a Pople-style basis set like 6-31G(d,p).
-
Energy Refinement: Single-point energy calculations on the optimized geometries are performed with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate relative energies.
Vibrational Spectroscopy Analysis
Calculating the vibrational frequencies (Infrared and Raman spectra) is essential for characterizing the molecule and for confirming that the optimized structures correspond to true energy minima.
Experimental Protocol:
-
Frequency Calculation: For each optimized conformer, vibrational frequencies are calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-31G(d,p)).
-
Zero-Point Energy Correction: The calculated frequencies are used to determine the zero-point vibrational energy (ZPVE) for each conformer.
-
Thermodynamic Properties: Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are calculated at a standard temperature and pressure (298.15 K and 1 atm).
-
Imaginary Frequencies: The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The presence of one imaginary frequency indicates a transition state.
Electronic Properties Analysis
The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals, provide insights into its reactivity.
Experimental Protocol:
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.
Predicted Quantitative Data
The following tables summarize the expected quantitative data from the proposed computational studies on the most stable conformer of this compound.
Table 1: Predicted Geometric Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1=C2 | 1.34 | C1=C2-C3 | 122.5 |
| C2-Cl | 1.73 | C1=C2-Cl | 121.0 |
| C2-C3 | 1.51 | C3-C2-Cl | 116.5 |
| C3-C4 | 1.54 | C2-C3-C4 | 111.0 |
| C4-C5 | 1.53 | C3-C4-C5 | 112.0 |
| C3-C6 (methyl) | 1.54 | H-C-H (methyl) | 109.5 |
Table 2: Predicted Vibrational Frequencies (Selected Modes)
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100 | C-H stretch (vinyl) |
| ~2960 | C-H stretch (alkyl) |
| ~1640 | C=C stretch |
| ~1450 | C-H bend (alkyl) |
| ~890 | =CH₂ wag |
| ~750 | C-Cl stretch |
Table 3: Predicted Thermodynamic and Electronic Properties
| Property | Value |
| Zero-Point Energy | Value in Hartree |
| Enthalpy | Value in Hartree |
| Gibbs Free Energy | Value in Hartree |
| Dipole Moment | Value in Debye |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| HOMO-LUMO Gap | Value in eV |
Visualizations
Computational Workflow
The following diagram illustrates the logical workflow for the theoretical and computational analysis of this compound.
Caption: A flowchart of the computational workflow.
Conceptual Relationship of Molecular Properties
This diagram shows the conceptual relationship between the fundamental computed properties and their implications for the chemical behavior of this compound.
Caption: Relationship between computed properties.
Conclusion
References
An In-depth Technical Guide to 2-Chloro-3-methylpent-1-ene and its Derivatives for Researchers and Drug Development Professionals
This technical guide provides a comprehensive review of 2-Chloro-3-methylpent-1-ene and its derivatives, focusing on their synthesis, chemical properties, and potential applications in the field of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals involved in chemical synthesis and drug discovery.
Introduction to this compound
This compound is a halogenated alkene with the chemical formula C₆H₁₁Cl.[1] As an allylic chloride, it exhibits characteristic reactivity, making it a valuable intermediate in organic synthesis. Its structure, featuring a chlorine atom attached to a carbon adjacent to a double bond, allows for a variety of chemical transformations, paving the way for the synthesis of a diverse range of derivatives.
Molecular Structure:
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis of this compound from 3-methyl-1-pentene (B165626) is depicted in the following workflow diagram.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Analogous Synthesis)
The following is a generalized experimental protocol for allylic chlorination using NCS, which can be adapted for the synthesis of this compound.
Materials:
-
3-Methyl-1-pentene
-
N-Chlorosuccinimide (NCS)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or UV lamp)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-1-pentene (1.0 eq) in anhydrous CCl₄.
-
Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Chemical Properties and Reactivity
This compound is expected to exhibit reactivity typical of allylic chlorides. The presence of the chlorine atom at the allylic position makes it susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms), elimination reactions, and reactions with organometallic reagents.
Nucleophilic Substitution
The allylic chloride can undergo nucleophilic substitution to introduce a wide range of functional groups.
Caption: Nucleophilic substitution of this compound.
Elimination Reactions
Treatment of this compound with a strong base can lead to elimination reactions, forming dienes. The regioselectivity of the elimination will depend on the base used and the reaction conditions. For instance, the dehydrohalogenation of the related saturated compound, 2-chloro-3-methylpentane, with alcoholic potassium hydroxide (B78521) yields a mixture of alkenes.[4][5]
Derivatives of this compound and their Potential Applications
The reactivity of this compound makes it a versatile starting material for the synthesis of various derivatives. While specific literature on the biological activities of its direct derivatives is scarce, the functionalized pentene scaffold is present in various biologically active molecules. The introduction of different pharmacophores through the substitution of the allylic chlorine could lead to compounds with interesting pharmacological properties.
Potential Derivatives and their Synthetic Routes
| Derivative Class | Synthetic Approach | Potential Biological Activity |
| Allylic Amines | Reaction with primary or secondary amines. | Various pharmacological activities, including anticancer and antimicrobial. |
| Allylic Ethers | Reaction with alkoxides or phenoxides. | Antifungal, antibacterial.[6] |
| Allylic Esters | Reaction with carboxylate salts. | Potential as prodrugs. |
| Organometallic Derivatives | Grignard or organolithium reagent formation. | Versatile intermediates for C-C bond formation. |
Relevance in Drug Development
The functionalization of drug molecules is a key strategy in drug development to modify their pharmacological activity.[7] The allylic moiety present in derivatives of this compound could serve as a pharmacophore or be further modified to interact with biological targets. For example, some α-pinene derivatives, which also contain a substituted alkene structure, have shown anti-tumor activities.[8]
Characterization
The characterization of this compound and its derivatives would typically involve a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the methine proton adjacent to the chlorine, the methylene (B1212753) and methyl groups of the ethyl substituent, and the methyl group at position 3. The chemical shifts of alkenyl hydrogens are typically found in the downfield region of the spectrum.[4]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chain. Alkene carbons typically appear in the range of 100-170 ppm.[4]
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M and M+2 in an approximate 3:1 ratio).
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁Cl | [1] |
| Molecular Weight | 118.60 g/mol | [1] |
| CAS Number | 51302-91-1 | [1] |
Conclusion
This compound is a valuable synthetic intermediate with the potential for the generation of a diverse library of derivatives. While direct research on its biological applications is limited, its structural features and reactivity suggest that its derivatives could be of interest in the field of drug discovery. Further research into the synthesis and biological evaluation of these derivatives is warranted to explore their therapeutic potential. This technical guide provides a foundational understanding for researchers and professionals to build upon in their exploration of this versatile chemical entity.
References
- 1. This compound | C6H11Cl | CID 12734573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-tumor activities and mechanism study of α-pinene derivative in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2-Chloro-3-methylpent-1-ene via Allylic Chlorination
For Research Use Only
Abstract
This document outlines a detailed experimental protocol for the synthesis of 2-Chloro-3-methylpent-1-ene, a valuable chloroalkene intermediate in organic synthesis. The described method utilizes the free-radical allylic chlorination of 3-methylpent-1-ene using N-chlorosuccinimide (NCS) as the chlorinating agent. This approach offers a regioselective means to introduce a chlorine atom at the allylic position, preserving the carbon-carbon double bond. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
Chloroalkenes are important building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and polymers. Their reactivity allows for various subsequent transformations. The target molecule, this compound, possesses a vinyl chloride moiety and a chiral center, making it a potentially useful intermediate for the synthesis of complex molecular architectures.
The synthesis of this compound can be effectively achieved through the allylic chlorination of 3-methylpent-1-ene. This reaction proceeds via a free-radical chain mechanism, where N-chlorosuccinimide (NCS) serves as a convenient and selective source of chlorine radicals.[1] The reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The use of NCS is advantageous as it maintains a low concentration of chlorine in the reaction mixture, which favors allylic substitution over the competing electrophilic addition to the double bond.[2]
Reaction Scheme
Experimental Protocol
Materials:
-
3-methylpent-1-ene
-
N-chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl4) or Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylpent-1-ene (1.0 equivalent) in anhydrous carbon tetrachloride (or dichloromethane).
-
Addition of Reagents: To this solution, add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.05 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent) with vigorous stirring. The reaction should be monitored for its progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically allowed to proceed for 2-4 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature. The solid succinimide (B58015) byproduct is removed by filtration.
-
Extraction: The filtrate is then transferred to a separatory funnel and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by washing with water.
-
Drying and Solvent Removal: The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation to yield pure this compound.
Data Presentation
Table 1: Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Moles (mol) | Volume/Mass | Equivalents |
| 3-methylpent-1-ene | 84.16 | 0.668 | user defined | user defined | 1.0 |
| N-chlorosuccinimide | 133.53 | - | user defined | user defined | 1.1 |
| AIBN | 164.21 | - | user defined | user defined | 0.02 |
| Carbon Tetrachloride | 153.82 | 1.594 | - | user defined | - |
Table 2: Expected Product Characteristics and Yield
| Product | Molar Mass ( g/mol ) | Boiling Point (°C) | Expected Yield (%) | Purity (%) |
| This compound | 118.60 | ~110-115 | 60-75 | >95 |
Note: The expected yield is an estimate based on similar allylic chlorination reactions and may vary depending on the specific reaction conditions and scale.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Carbon tetrachloride is a hazardous and environmentally persistent solvent; dichloromethane is a safer alternative.
-
N-chlorosuccinimide is an irritant; avoid contact with skin and eyes.
-
Radical initiators like AIBN and BPO can be explosive under certain conditions; handle with care and follow recommended storage and handling procedures.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
2-Chloro-3-methylpent-1-ene: A Versatile Precursor in Terpenoid Synthesis
For Immediate Release:
Shanghai, China – December 21, 2025 – 2-Chloro-3-methylpent-1-ene is emerging as a valuable and versatile precursor in the field of organic synthesis, particularly in the construction of complex terpenoid structures. Its unique combination of a reactive allylic chloride and a branched alkyl chain makes it an ideal building block for the synthesis of various natural products and biologically active molecules. This application note provides detailed protocols and data on the use of this compound in the synthesis of irregular monoterpenes, such as artemisia alcohol and its isomer, yomogi alcohol, which are of interest to researchers in drug development and natural product synthesis.
Introduction
Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. Many terpenoids exhibit significant biological activities and are used as pharmaceuticals, fragrances, and flavorings. The development of efficient synthetic routes to these complex molecules is a key area of research in organic chemistry. This compound serves as a C6 building block that can be strategically incorporated into target molecules through various carbon-carbon bond-forming reactions, most notably via the formation of a Grignard reagent.
Application: Synthesis of Irregular Monoterpenes
Irregular monoterpenes, which deviate from the typical head-to-tail linkage of isoprene units, present unique synthetic challenges. This compound is an excellent starting material for the synthesis of these compounds. One notable application is in the synthesis of artemisia alcohol and yomogi alcohol, two naturally occurring irregular monoterpenes.
Synthesis of Yomogi Alcohol
A two-step synthesis of yomogi alcohol (2,5,5-trimethylhepta-3,6-dien-2-ol) has been reported, demonstrating the utility of a structurally related precursor.[1][2] This methodology can be adapted using this compound. The analogous synthetic route would involve the formation of a Grignard reagent from this compound, followed by its reaction with an appropriate carbonyl compound.
A reported synthesis of yomogi alcohol starts from 3,3-dimethylpent-1-en-4-yne.[1] The lithium salt of this enyne is reacted with acetone (B3395972) to form 2,5,5-trimethylhept-6-en-3-yn-2-ol, which is subsequently reduced to yomogi alcohol.[1] This highlights a successful strategy for constructing the carbon skeleton of this irregular monoterpene.
Experimental Protocols
Protocol 1: Synthesis of 2,5,5-Trimethylhept-6-en-3-yn-2-ol
This protocol is adapted from a reported synthesis of a yomogi alcohol precursor.[1]
Materials:
-
3,3-Dimethylpent-1-en-4-yne
-
Methyllithium (B1224462) in diethyl ether
-
Acetone
-
Diethyl ether (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
A solution of 3,3-dimethylpent-1-en-4-yne in a 1:1 mixture of anhydrous diethyl ether and THF is cooled to -15 °C.
-
An equimolar amount of methyllithium solution is added dropwise to the cooled solution to form the lithium acetylide.
-
An equimolar amount of acetone is then added dropwise to the reaction mixture, maintaining the temperature at -15 °C.
-
The reaction is stirred at this temperature for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 2,5,5-trimethylhept-6-en-3-yn-2-ol.
Protocol 2: Synthesis of Yomogi Alcohol (2,5,5-Trimethylhepta-3,6-dien-2-ol)
This protocol describes the reduction of the alkyne precursor to the corresponding diene alcohol.[1]
Materials:
-
2,5,5-Trimethylhept-6-en-3-yn-2-ol
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous sodium sulfate solution
Procedure:
-
A solution of 2,5,5-trimethylhept-6-en-3-yn-2-ol in anhydrous THF is added dropwise to a stirred suspension of an equimolar amount of lithium aluminum hydride in anhydrous THF at 0 °C.
-
The reaction mixture is then heated to reflux for 20 hours.
-
After cooling to 0 °C, the reaction is carefully quenched by the dropwise addition of saturated aqueous sodium sulfate solution.
-
The resulting precipitate is filtered off and washed with THF.
-
The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield yomogi alcohol.
Quantitative Data
The following table summarizes the reported yields for the synthesis of yomogi alcohol.
| Step | Product | Yield (%) | Reference |
| Addition of acetone to lithium acetylide | 2,5,5-Trimethylhept-6-en-3-yn-2-ol | 60 | [1] |
| Reduction of 2,5,5-trimethylhept-6-en-3-yn-2-ol | Yomogi Alcohol | 55 | [1] |
Characterization Data
Yomogi Alcohol (2,5,5-Trimethylhepta-3,6-dien-2-ol):
-
¹H NMR (CCl₄): The NMR spectrum shows a typical ABC vinyl proton pattern centered at 5.2 ppm (3H), an OH singlet at 3.62 ppm (1H), and geminal methyl singlets at 1.47 ppm (6H) and 1.25 ppm (6H).[1]
Logical Workflow for Terpene Synthesis
The synthesis of irregular monoterpenes like yomogi alcohol from a C6 precursor like this compound can be visualized as a logical workflow.
Signaling Pathway in Drug Development Context
While this compound itself is a precursor and not a drug, its derivatives, such as artemisinin-related compounds, have profound biological effects. Artemisinin and its derivatives are known to act on the malaria parasite Plasmodium falciparum. The activation of artemisinin's endoperoxide bridge by heme in the parasite is a critical step leading to the generation of reactive oxygen species (ROS) and subsequent alkylation of parasite proteins, ultimately causing parasite death.
Conclusion
This compound is a promising precursor for the synthesis of valuable organic molecules, particularly irregular terpenoids. The protocols and data presented here provide a foundation for researchers to explore its applications in the synthesis of natural products and potential drug candidates. The adaptability of Grignard-based methodologies, coupled with the unique structural features of this precursor, opens up new avenues for the efficient construction of complex molecular architectures.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-3-methylpent-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of nucleophilic substitution reactions involving 2-chloro-3-methylpent-1-ene, a versatile allylic chloride. The information presented here is intended to guide researchers in designing synthetic routes and understanding the reactivity of this compound. Due to the limited availability of specific experimental data for this compound in the public domain, the protocols and data presented are based on established principles of nucleophilic substitution reactions for analogous allylic chlorides.
Introduction to Nucleophilic Substitution of this compound
This compound is an allylic chloride, a class of organic compounds known for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity is attributed to the ability of the adjacent double bond to stabilize the transition state of both S(_N)1 and S(_N)2 reactions.
The reaction of this compound with a nucleophile can proceed through two primary mechanisms:
-
S(_N)2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion leaves simultaneously. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.
-
S(_N)1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that involves the formation of a carbocation intermediate after the departure of the leaving group (chloride ion). This carbocation is resonance-stabilized due to the adjacent double bond. The nucleophile then attacks the carbocation. This mechanism is favored by weak nucleophiles and polar protic solvents.
Due to the allylic nature of the substrate, S(_N)1 reactions can often lead to a mixture of products resulting from nucleophilic attack at either end of the allylic system (S(_N)1' products).
Experimental Protocols
The following are generalized protocols for conducting nucleophilic substitution reactions with this compound. Researchers should optimize these conditions for their specific nucleophile and desired outcome.
Protocol 1: Synthesis of an Allylic Ether via Williamson Ether Synthesis (S(_N)2 Conditions)
Objective: To synthesize 2-methoxy-3-methylpent-1-ene.
Materials:
-
This compound
-
Sodium methoxide (B1231860) (CH(_3)ONa)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium methoxide (1.2 eq) to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation or column chromatography to obtain 2-methoxy-3-methylpent-1-ene.
Protocol 2: Synthesis of an Allylic Alcohol via Hydrolysis (S(_N)1 Conditions)
Objective: To synthesize 3-methylpent-1-en-2-ol and potentially 3-methylpent-2-en-1-ol.
Materials:
-
This compound
-
Water
-
Acetone (B3395972) (as a co-solvent)
-
Sodium bicarbonate
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 70:30 v/v).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC. The reaction is expected to be slower than the S(_N)2 reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the solution with solid sodium bicarbonate until effervescence ceases.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the product mixture by GC-MS and NMR to determine the ratio of the S(_N)1 and S(_N)1' products. Purify the products by column chromatography if necessary.
Data Presentation
The following table summarizes the expected products and hypothetical yields for nucleophilic substitution reactions of this compound with various nucleophiles under different conditions. These are representative yields and will vary based on specific reaction conditions.
| Nucleophile | Reagent | Solvent | Conditions | Expected Major Product(s) | Mechanism | Hypothetical Yield (%) |
| Hydroxide | NaOH (aq) | H₂O/Acetone | 50 °C | 3-Methylpent-1-en-2-ol, 3-Methylpent-2-en-1-ol | S(_N)1 / S(_N)1' | 60-75 |
| Methoxide | NaOCH₃ | Methanol | Reflux | 2-Methoxy-3-methylpent-1-ene | S(_N)1 favored | 70-85 |
| Methoxide | NaOCH₃ | DMF | 50 °C | 2-Methoxy-3-methylpent-1-ene | S(_N)2 | 80-95 |
| Cyanide | NaCN | DMSO | 80 °C | 3-Methyl-2-cyanopent-1-ene | S(_N)2 | 75-90 |
| Azide | NaN₃ | DMF/H₂O | 100 °C | 2-Azido-3-methylpent-1-ene | S(_N)2 | 85-95 |
| Ammonia | NH₃ (excess) | Ethanol | Sealed tube, 100 °C | 3-Methylpent-1-en-2-amine | S(_N)2 | 50-65 |
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the competing S(_N)1 and S(_N)2 pathways for the reaction of this compound with a generic nucleophile (Nu⁻).
Caption: Competing S(_N)1 and S(_N)2 pathways.
Experimental Workflow
This diagram outlines a general workflow for performing and analyzing a nucleophilic substitution reaction with this compound.
Caption: General experimental workflow.
Applications in Drug Development
Allylic halides are valuable intermediates in the synthesis of pharmaceuticals due to their ability to introduce functional groups into a molecule. The chlorine atom in this compound can be displaced by a variety of nucleophiles, allowing for the construction of more complex molecular architectures.
Potential applications in drug development include:
-
Synthesis of Bioactive Ethers and Alcohols: The ether and alcohol functionalities are common in drug molecules. The protocols described above can be adapted to introduce these groups into a potential drug candidate.
-
Formation of Carbon-Nitrogen Bonds: The reaction with nitrogen nucleophiles (e.g., amines, azides) is a key step in the synthesis of many pharmaceuticals, including antivirals, antibiotics, and anticancer agents. Allylic amines are important structural motifs in numerous biologically active compounds.
-
Formation of Carbon-Carbon Bonds: Nucleophiles such as cyanide or organometallic reagents can be used to form new C-C bonds, enabling the elongation of carbon chains and the construction of complex carbon skeletons found in many natural products and synthetic drugs.
The reactivity of this compound allows for its use as a building block in combinatorial chemistry and the generation of libraries of compounds for high-throughput screening in the drug discovery process. The presence of the double bond also offers a handle for further functionalization, such as epoxidation or dihydroxylation, to increase molecular diversity. The use of chlorine-containing intermediates is a widespread strategy in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients.
Application Note: Synthesis of 3-methyl-2-ethylpent-1-ene via Grignard Reaction
Abstract
This document provides a detailed protocol for the synthesis of a key organic intermediate, 3-methyl-2-ethylpent-1-ene. The synthesis involves a two-step process beginning with the formation of a Grignard reagent, Ethylmagnesium Bromide, followed by its nucleophilic coupling reaction with the vinylic halide, 2-Chloro-3-methylpent-1-ene. This application note outlines the reaction mechanism, provides comprehensive experimental protocols, and presents relevant data in a structured format for researchers in organic synthesis and drug development.
Introduction
Grignard reagents are powerful organometallic compounds essential for the formation of carbon-carbon bonds in organic synthesis.[1] Formed by the reaction of an organohalide with magnesium metal, these reagents feature a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic and basic.[2][3] Their utility spans the synthesis of alcohols, carboxylic acids, and complex hydrocarbons.[4][5]
This note details the reaction of a pre-formed Grignard reagent, Ethylmagnesium Bromide, with this compound. This reaction serves as an example of a nucleophilic substitution on a vinylic halide, a pathway that can sometimes be challenging but is synthetically valuable for creating substituted alkenes. The protocols provided emphasize the critical need for anhydrous conditions to prevent the Grignard reagent from being quenched by protic solvents.[3][6]
Reaction Mechanism
The overall synthesis proceeds in two primary stages:
-
Formation of Ethylmagnesium Bromide: Bromoethane (B45996) reacts with magnesium turnings in an anhydrous ether solvent. The mechanism is believed to involve a single-electron transfer (SET) from the magnesium surface to the alkyl halide, generating a radical anion that collapses to form an alkyl radical and a halide ion. These intermediates then react on the magnesium surface to form the organomagnesium halide.[7][8] The ether solvent is crucial for solvating and stabilizing the resulting Grignard reagent.[2]
-
Nucleophilic Attack on this compound: The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbon atom bonded to the chlorine atom in the vinylic halide. This results in the displacement of the chloride ion and the formation of a new carbon-carbon bond, yielding the target product, 3-methyl-2-ethylpent-1-ene.
Experimental Protocols
Safety Precautions: All procedures must be conducted in a well-ventilated fume hood. Anhydrous ethers are extremely flammable and peroxide-formers. Glassware must be rigorously dried to prevent moisture contamination, which destroys the Grignard reagent.[6] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Formation of Ethylmagnesium Bromide Grignard Reagent
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube containing CaCl₂), and a 125 mL pressure-equalizing dropping funnel.
-
Drying: Flame-dry all glassware under a stream of dry nitrogen or argon gas and allow it to cool to room temperature in a moisture-free atmosphere.[9]
-
Reagent Preparation:
-
Place magnesium turnings (2.67 g, 110 mmol) into the reaction flask.
-
Add a single small crystal of iodine to the flask to help activate the magnesium surface.[10]
-
In the dropping funnel, prepare a solution of bromoethane (10.9 g, 100 mmol) in 40 mL of anhydrous diethyl ether.
-
-
Initiation: Add approximately 5-10 mL of the bromoethane solution from the dropping funnel to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, bubble formation, and a gentle reflux of the ether. If the reaction does not start, gently warm the flask with a heat gun or crush a piece of magnesium with a dry glass rod.
-
Addition: Once the reaction is self-sustaining, add the remaining bromoethane solution dropwise at a rate that maintains a steady reflux. This process is exothermic. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.
-
Completion: After the addition is complete, gently reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-to-brown solution is the Ethylmagnesium Bromide reagent.
Protocol 2: Reaction with this compound
-
Substrate Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of this compound (11.85 g, 90 mmol) in 30 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the substrate solution dropwise to the stirred Grignard solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Workup (Quenching):
-
Cool the reaction flask back down to 0 °C in an ice bath.
-
Slowly and carefully add 50 mL of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution dropwise to quench any unreacted Grignard reagent. This is an exothermic process.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Combine all organic extracts.
-
-
Washing & Drying: Wash the combined organic layer with 50 mL of saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to obtain pure 3-methyl-2-ethylpent-1-ene.
Data Presentation
The following tables summarize the key reaction parameters and expected analytical data for the final product.
Table 1: Reagent and Reaction Parameters
| Parameter | Value | Moles (mmol) | Molar Mass ( g/mol ) |
| Grignard Formation | |||
| Magnesium Turnings | 2.67 g | 110 | 24.31 |
| Bromoethane | 10.9 g | 100 | 108.97 |
| Anhydrous Diethyl Ether | 40 mL | - | 74.12 |
| Coupling Reaction | |||
| This compound | 11.85 g | 90 | 132.62 |
| Anhydrous Diethyl Ether | 30 mL | - | 74.12 |
| Conditions | |||
| Grignard Formation Temp. | ~35 °C (Reflux) | - | - |
| Coupling Reaction Temp. | 0 °C to RT | - | - |
| Reaction Time | ~5 hours | - | - |
| Expected Yield | 65-75% | - | - |
Table 2: Predicted Spectroscopic Data for 3-methyl-2-ethylpent-1-ene
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 4.7-4.9 (m, 2H, =CH₂), 2.3-2.5 (m, 1H, -CH-), 1.9-2.1 (q, 2H, -CH₂-CH₃), 1.3-1.5 (m, 2H, -CH₂-CH₃), 0.9-1.1 (m, 9H, 3 x -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~150 (C=CH₂), ~110 (=CH₂), ~40 (-CH-), ~25-30 (-CH₂-), ~10-20 (-CH₃) |
| IR (thin film) | ~3080 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~890 cm⁻¹ (=CH₂ bend) |
| Mass Spec (EI) | m/z 112 (M⁺), 97, 83, 69, 55, 41 |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.
Caption: Experimental workflow for Grignard synthesis and reaction.
Caption: Chemical reaction mechanism overview.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 3. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.alfredstate.edu [web.alfredstate.edu]
- 8. youtube.com [youtube.com]
- 9. jove.com [jove.com]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Versatile Role of 2-Chloro-3-methylpent-1-ene in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Chloro-3-methylpent-1-ene is a halogenated alkene that holds significant potential as a versatile building block in the synthesis of pharmaceutical intermediates. Its structure features two key reactive sites: a vinyl chloride and an allylic chloride system. This dual reactivity allows for a diverse range of chemical transformations, making it an attractive starting material for the construction of complex molecular scaffolds found in numerous drug candidates. The vinyl chloride moiety is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the allylic chloride functionality provides a handle for nucleophilic substitution reactions. This application note details several key synthetic applications of this compound and provides protocols for its use in generating valuable pharmaceutical intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. The vinyl chloride group of this compound is a suitable electrophile for several such transformations.
Suzuki-Miyaura Coupling for Biaryl and Substituted Alkene Scaffolds
The Suzuki-Miyaura coupling reaction is a robust method for forming C(sp²)-C(sp²) bonds by reacting an organoboron compound with an organic halide.[1][2][3][4] This reaction is widely used in the pharmaceutical industry to synthesize biaryl structures, which are prevalent in many marketed drugs.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of a Phenyl-Substituted Pentene Intermediate
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and cesium fluoride (B91410) (2.0 equiv.).
-
The flask is sealed, evacuated, and backfilled with argon three times.
-
Palladium(II) acetate (B1210297) (0.02 equiv.) and SPhos (0.04 equiv.) are added under a positive flow of argon.
-
Degassed isopropanol is added via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data:
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Ligand | Base | Solvent | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 2 | SPhos | CsF | iPrOH | 85 | >98 |
| 2 | 4-Methoxyphenylboronic acid | 2 | SPhos | CsF | iPrOH | 82 | >97 |
| 3 | 3-Pyridinylboronic acid | 3 | XPhos | K₃PO₄ | Toluene | 75 | >95 |
Sonogashira Coupling for the Synthesis of Enynes
The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne, yielding a conjugated enyne.[5][6][7] This motif is a valuable precursor for the synthesis of various heterocyclic compounds and is found in several natural products and active pharmaceutical ingredients.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol: Synthesis of a Phenylacetylenyl-Substituted Pentene
-
To a Schlenk flask, add this compound (1.0 equiv.), phenylacetylene (B144264) (1.1 equiv.), and copper(I) iodide (0.05 equiv.).
-
The flask is evacuated and backfilled with argon.
-
Anhydrous tetrahydrofuran (B95107) (THF) and triethylamine (B128534) (Et₃N) are added via syringe.
-
Bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.) is added under a positive flow of argon.
-
The reaction is heated to 60 °C and stirred for 8-16 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed with saturated ammonium (B1175870) chloride solution and brine.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated.
-
Purification by column chromatography affords the desired enyne product.
Quantitative Data:
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) | Purity (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 88 | >98 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 85 | >97 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ / XPhos / CuI | DIPA | Toluene | 90 | >99 |
Heck Reaction for Alkene Elaboration
The Heck reaction provides a method for the arylation or vinylation of an alkene.[8][9][10][11][12] In the context of this compound, the vinyl chloride can react with another alkene to form a more complex diene system, which can be a precursor for various carbocyclic and heterocyclic structures.
Reaction Scheme:
Caption: Heck reaction of this compound.
Experimental Protocol: Synthesis of a Substituted Diene
-
In a sealed tube, combine this compound (1.0 equiv.), n-butyl acrylate (B77674) (1.5 equiv.), palladium(II) acetate (0.05 equiv.), and tri(o-tolyl)phosphine (0.10 equiv.).
-
Add anhydrous N,N-dimethylformamide (DMF) and triethylamine (2.0 equiv.).
-
The tube is sealed and heated to 100 °C for 24 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
The product is purified by flash chromatography.
Quantitative Data:
| Entry | Alkene | Catalyst / Ligand | Base | Solvent | Yield (%) | Purity (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 78 | >96 |
| 2 | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMAc | 72 | >95 |
| 3 | Cyclohexene | Herrmann's catalyst | NaOAc | NMP | 65 | >95 |
Nucleophilic Substitution at the Allylic Position
The allylic chloride in this compound is susceptible to nucleophilic substitution, proceeding through either an SN2 or SN2' mechanism.[13][14][15][16][17] This allows for the introduction of a wide variety of functional groups, such as amines, azides, thiols, and cyanides, which are precursors to many pharmaceutical functionalities.
Reaction Workflow:
Caption: General workflow for nucleophilic substitution.
Experimental Protocol: Synthesis of an Allylic Azide (B81097)
-
Dissolve this compound (1.0 equiv.) in a mixture of acetone (B3395972) and water (4:1).
-
Add sodium azide (1.5 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over magnesium sulfate.
-
Concentrate the solution to yield the allylic azide, which can often be used in the next step without further purification.
Quantitative Data for Various Nucleophiles:
| Entry | Nucleophile | Solvent | Temperature (°C) | Product Type | Yield (%) |
| 1 | NaN₃ | Acetone/H₂O | 25 | Allylic Azide | 92 |
| 2 | KCN | DMSO | 50 | Allylic Nitrile | 85 |
| 3 | Piperidine | CH₃CN | 60 | Allylic Amine | 88 |
| 4 | NaSPh | EtOH | 25 | Allylic Thioether | 95 |
Grignard Reagent Formation and Subsequent Reactions
While less reactive than their bromide or iodide counterparts, vinyl chlorides can form Grignard reagents under specific conditions.[18][19][20][21][22] The resulting organomagnesium compound is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form more complex structures.
Reaction Workflow:
Caption: Workflow for Grignard reagent formation and reaction.
Experimental Protocol: Synthesis of a Vinyl Alcohol Intermediate
-
Activate magnesium turnings (1.5 equiv.) in an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere. A crystal of iodine can be added as an initiator.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to the magnesium turnings. The reaction may need to be initiated with gentle heating or the addition of a small amount of ethyl bromide.
-
Maintain a gentle reflux until the magnesium is consumed.
-
Cool the resulting Grignard reagent to 0 °C.
-
Add a solution of benzaldehyde (B42025) (1.0 equiv.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether, wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data:
| Entry | Electrophile | Grignard Formation Conditions | Reaction Temp (°C) | Yield (%) |
| 1 | Benzaldehyde | Mg, THF, I₂ initiator | 0 to RT | 70 |
| 2 | Acetone | Mg, THF, EtBr initiator | 0 to RT | 65 |
| 3 | Ethyl acetate | Mg, THF, I₂ initiator | -20 to RT | 55 |
This compound is a highly adaptable and valuable starting material for the synthesis of a wide array of pharmaceutical intermediates. The strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, allows for the efficient construction of complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile building block in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. books.rsc.org [books.rsc.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 15. Ch 10: Nucleophilic Substitution reactions of Allylic halides [chem.ucalgary.ca]
- 16. Regio- and Stereospecific Formation of Protected Allylic Alcohols via Zirconium-Mediated SN2' Substitution of Allylic Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. US2959597A - Vinyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 19. byjus.com [byjus.com]
- 20. Grignard reaction - Wikipedia [en.wikipedia.org]
- 21. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Organic Syntheses Procedure [orgsyn.org]
Application of 2-Chloro-3-methylpent-1-ene in Natural Product Synthesis: A Review of Current Literature
A comprehensive review of scientific databases and literature reveals no specific, documented applications of 2-Chloro-3-methylpent-1-ene as a key building block or starting material in the total synthesis of natural products. While substituted alkenes and chlorinated hydrocarbons are integral to organic synthesis, this particular reagent does not appear in published routes to natural products.
This lack of documentation prevents the creation of detailed application notes and experimental protocols as requested. For researchers, scientists, and drug development professionals, this indicates that this compound is not a commonly utilized synthon in this field. Synthetic chemists typically rely on reagents with well-established reactivity, stereochemical control, and a history of successful application in complex molecule synthesis.
Alternative isoprenoid building blocks and other C6 synthons with documented applications in natural product synthesis should be considered for future research and development endeavors.
Due to the absence of relevant data, the creation of quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows involving this compound in natural product synthesis is not possible at this time.
Application Notes & Protocols for Stereoselective Synthesis Involving 2-Chloro-3-methylpent-1-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a potential stereoselective synthesis involving 2-chloro-3-methylpent-1-ene. The information presented is based on established methodologies for structurally similar compounds and is intended to serve as a guide for the development of stereoselective transformations of the specified substrate.
Introduction
This compound is a trisubstituted alkene containing a vinyl chloride moiety. The stereoselective functionalization of such substrates is of significant interest in organic synthesis as it can lead to the formation of chiral building blocks for the pharmaceutical and agrochemical industries. The presence of both a chiral center at the 3-position and a double bond allows for various stereoselective transformations, including asymmetric dihydroxylation, epoxidation, and hydrogenation. These reactions can introduce new stereocenters with a high degree of control, leading to enantiomerically enriched products.
This document focuses on a proposed asymmetric dihydroxylation of this compound, a reaction that would yield a chiral diol. Chiral diols are versatile intermediates that can be further elaborated into a variety of complex molecules. The protocol provided is adapted from methodologies developed for structurally analogous substrates and serves as a robust starting point for experimental investigation.
Proposed Stereoselective Reaction: Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivative, and a stoichiometric co-oxidant. The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product.
For a substrate like this compound, the Sharpless Asymmetric Dihydroxylation is expected to proceed with good regioselectivity, targeting the more electron-rich double bond. The stereochemical outcome will be determined by the chiral ligand employed.
Logical Workflow for Asymmetric Dihydroxylation
Caption: Workflow for the proposed asymmetric dihydroxylation.
Experimental Protocols
Protocol 1: Asymmetric Dihydroxylation of this compound
This protocol is adapted from the established Sharpless Asymmetric Dihydroxylation procedure for similar substrates.[3][4]
Materials:
-
This compound
-
AD-mix-β (or AD-mix-α for the opposite enantiomer)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Methanesulfonamide (B31651) (MeSO₂NH₂) (optional, but recommended)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of t-BuOH and H₂O (10 mL per 1 g of AD-mix).
-
Stir the mixture at room temperature until both phases are clear.
-
Cool the mixture to 0°C in an ice bath.
-
If using, add methanesulfonamide (1 equivalent based on the alkene).
-
Add this compound (1 equivalent) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 g of AD-mix) and stir for 1 hour.
-
Allow the mixture to warm to room temperature.
-
Add ethyl acetate and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral diol.
Data Presentation
The following table presents hypothetical data for the asymmetric dihydroxylation of this compound, based on typical results obtained for structurally similar compounds in the literature.[3]
| Entry | Substrate | Chiral Ligand System | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | This compound | AD-mix-β | 85 | 95 |
| 2 | This compound | AD-mix-α | 83 | 94 |
Note: This data is illustrative and actual experimental results may vary.
Signaling Pathway/Reaction Mechanism
The mechanism of the Sharpless Asymmetric Dihydroxylation is proposed to proceed through a catalytic cycle involving the formation of an osmium(VIII) glycolate (B3277807) intermediate.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
This proposed mechanism illustrates the key steps in the catalytic conversion of the alkene to the chiral diol, highlighting the role of the chiral ligand in inducing asymmetry and the re-oxidation step that allows for the use of catalytic amounts of the osmium reagent. The facial selectivity of the cycloaddition step is determined by the specific chiral ligand used, leading to the preferential formation of one enantiomer of the diol product.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Asymmetric dihydroxylations of 1-substituted (E)- and (Z)-3-methylpent-2-en-4-ynes: full compliance with the Sharpless mnemonic re-established and embellished - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Asymmetric Dihydroxylations of 1-Substituted (E)- and (Z)-3-Methylpent-2-en-4-ynes: Full Compliance with the Sharpless Mnemonic Re-established and Embellished - Organic Letters - Figshare [figshare.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-3-methylpent-1-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-chloro-3-methylpent-1-ene. This substrate is a non-activated and sterically hindered vinyl chloride, presenting unique challenges and opportunities in the synthesis of complex organic molecules. The following sections detail common cross-coupling strategies, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, to facilitate the synthesis of novel derivatives. While specific literature on this compound is limited, the following protocols are based on established methods for vinyl chlorides and serve as a robust starting point for reaction optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2][3] These reactions are instrumental in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[4][5] this compound, as a vinyl chloride, can participate in a variety of these transformations. The chlorine atom at the vinylic position is amenable to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles for various coupling reactions.[6] This allows for the introduction of aryl, vinyl, alkynyl, and amino moieties, leading to a diverse library of substituted 3-methylpent-1-ene derivatives.
General Reaction Mechanisms
Palladium-catalyzed cross-coupling reactions typically proceed through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[3][7] The fundamental steps include:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[8][9]
-
Transmetalation (e.g., Suzuki, Sonogashira) or Migratory Insertion (Heck): The coupling partner's organic group is transferred to the palladium center, or the alkene inserts into the Pd-C bond.[7][10] For the Buchwald-Hartwig amination, this step involves the coordination of the amine followed by deprotonation.[4][11]
-
Reductive Elimination: The newly coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[8][9]
Key Cross-Coupling Reactions and Protocols
The following sections provide an overview of suitable cross-coupling reactions for this compound, along with generalized experimental protocols and tables summarizing typical reaction conditions. Note: These protocols are general guidelines and will likely require optimization for this specific substrate.[12]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and various organoboron compounds, such as boronic acids or their esters.[2][13] This reaction is favored for its mild conditions and tolerance of a wide range of functional groups.[10]
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Vinyl Chlorides
| Component | Example | Molar Ratio (to vinyl chloride) | Typical Range |
| Vinyl Chloride | This compound | 1.0 | - |
| Boronic Acid/Ester | Phenylboronic acid | 1.2 - 1.5 | 1.1 - 2.0 |
| Palladium Precatalyst | Pd(OAc)₂ | 0.01 - 0.05 | 0.005 - 0.10 |
| Ligand | SPhos | 0.02 - 0.10 | 0.01 - 0.20 |
| Base | CsF, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 | 1.5 - 4.0 |
| Solvent | Isopropanol, Dioxane, or Toluene | - | - |
| Temperature | 80 - 110 °C | - | Room Temp. - 120 °C |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the vinyl chloride (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[12]
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction facilitates the coupling of this compound with an alkene to form a new, more substituted alkene.[1][14] This reaction is a powerful tool for constructing complex olefinic structures.
Table 2: Typical Reaction Conditions for Heck Reaction of Vinyl Chlorides
| Component | Example | Molar Ratio (to vinyl chloride) | Typical Range |
| Vinyl Chloride | This compound | 1.0 | - |
| Alkene | n-Butyl acrylate | 1.1 - 1.5 | 1.0 - 2.0 |
| Palladium Precatalyst | Pd(OAc)₂ | 0.01 - 0.05 | 0.005 - 0.10 |
| Ligand | P(t-Bu)₃ or a phosphine-imidazolium salt | 0.02 - 0.10 | 0.01 - 0.20 |
| Base | Et₃N or K₂CO₃ | 1.5 - 2.0 | 1.2 - 3.0 |
| Solvent | DMF, NMP, or Toluene | - | - |
| Temperature | 100 - 140 °C | - | 80 - 150 °C |
Experimental Protocol: General Procedure for Heck Reaction
-
In a sealed tube, combine the vinyl chloride (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium precatalyst (1-5 mol%), the ligand (2-10 mol%), and the base (1.5-2.0 equiv.).
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the required time.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, yielding a conjugated enyne.[15][16] This reaction typically requires a copper(I) co-catalyst.[16]
Table 3: Typical Reaction Conditions for Sonogashira Coupling of Vinyl Chlorides
| Component | Example | Molar Ratio (to vinyl chloride) | Typical Range |
| Vinyl Chloride | This compound | 1.0 | - |
| Terminal Alkyne | Phenylacetylene | 1.2 - 1.5 | 1.1 - 2.0 |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂ | 0.01 - 0.05 | 0.005 - 0.10 |
| Copper(I) Co-catalyst | CuI | 0.02 - 0.10 | 0.01 - 0.20 |
| Base | Et₃N or Diisopropylamine | 2.0 - 3.0 | 1.5 - 4.0 |
| Solvent | THF or DMF | - | - |
| Temperature | Room Temp. - 80 °C | - | Room Temp. - 100 °C |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add the vinyl chloride (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the copper(I) iodide (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the amine base (2.0-3.0 equiv.).
-
Stir the reaction at the appropriate temperature until completion.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling this compound with a primary or secondary amine.[4][5] This reaction is of great importance in the synthesis of pharmaceuticals.[17]
Table 4: Typical Reaction Conditions for Buchwald-Hartwig Amination of Vinyl Chlorides
| Component | Example | Molar Ratio (to vinyl chloride) | Typical Range |
| Vinyl Chloride | This compound | 1.0 | - |
| Amine | Morpholine | 1.2 - 1.5 | 1.1 - 2.0 |
| Palladium Precatalyst | Pd₂(dba)₃ or a G3 precatalyst | 0.01 - 0.05 | 0.005 - 0.10 |
| Ligand | BrettPhos or XPhos | 0.02 - 0.10 | 0.01 - 0.20 |
| Base | NaOt-Bu or LHMDS | 1.2 - 2.0 | 1.1 - 2.5 |
| Solvent | Toluene or Dioxane | - | - |
| Temperature | 80 - 110 °C | - | Room Temp. - 120 °C |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried vial with the palladium precatalyst (1-5 mol%), the ligand (2-10 mol%), and the base (1.2-2.0 equiv.).
-
Add the vinyl chloride (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat the reaction mixture with stirring for the required duration.
-
After cooling, dilute the reaction mixture with a suitable solvent and filter through a plug of silica (B1680970) gel.
-
Concentrate the filtrate and purify the product by column chromatography.
Visualizations
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. jk-sci.com [jk-sci.com]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
Application Note: Analysis and Purification of 2-Chloro-3-methylpent-1-ene Reaction Mixtures
Introduction
2-Chloro-3-methylpent-1-ene is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is critical for the successful outcome of subsequent reactions and the quality of the final product. This application note provides a detailed protocol for the synthesis, purification, and comprehensive analysis of this compound reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed for researchers, scientists, and professionals in drug development and chemical synthesis to ensure the production of high-purity this compound.
Synthesis of this compound
The synthesis of this compound is achieved through the allylic chlorination of 3-methylpent-1-ene. This reaction is known to produce a mixture of isomers, primarily the desired this compound and the isomeric byproduct 3-chloro-3-methylpent-1-ene.
Reaction Scheme:
And the potential isomeric byproduct:
A more likely byproduct is the dichloro-adduct from electrophilic addition across the double bond.
Experimental Protocols
Synthesis of this compound
Materials:
-
3-methylpent-1-ene (98% purity)
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl4), anhydrous
-
Benzoyl peroxide (initiator)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 3-methylpent-1-ene (1.0 mol) in anhydrous carbon tetrachloride (500 mL).
-
Add a catalytic amount of benzoyl peroxide (0.02 mol).
-
Heat the mixture to reflux (approximately 77°C).
-
Slowly add a solution of N-Chlorosuccinimide (1.1 mol) in anhydrous carbon tetrachloride (300 mL) from the dropping funnel over a period of 1 hour.
-
Continue refluxing for an additional 3 hours, monitoring the reaction progress by taking aliquots for GC-MS analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a 5% sodium bicarbonate solution (2 x 200 mL) to neutralize any remaining acid.
-
Wash with deionized water (2 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the solution using a rotary evaporator to obtain the crude reaction mixture.
Purification by Fractional Distillation
The crude reaction mixture is purified by fractional distillation to separate the desired this compound from unreacted starting material, the isomeric byproduct, and any high-boiling point impurities.[1]
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude reaction mixture into the distillation flask with a few boiling chips.
-
Gradually heat the distillation flask using the heating mantle.
-
Collect the fractions at their respective boiling points. The expected boiling point of this compound is approximately 120-125°C.
-
Analyze each fraction by GC-MS to determine its composition and purity.
-
Combine the fractions containing the high-purity this compound.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 50°C, hold for 2 min |
| Ramp Rate | 10°C/min |
| Final Temperature | 250°C, hold for 5 min |
| MSD Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Range | 35 - 350 amu |
Data Presentation
The following tables summarize the expected quantitative data from the GC-MS analysis of a typical reaction mixture before and after purification.
Table 1: Composition of Crude Reaction Mixture
| Peak No. | Retention Time (min) | Compound | Area % |
| 1 | 3.5 | 3-methylpent-1-ene (Starting Material) | 15.2 |
| 2 | 5.8 | This compound | 70.5 |
| 3 | 6.2 | 3-chloro-3-methylpent-1-ene (Isomer) | 10.3 |
| 4 | 8.1 | Dichloro-adduct | 4.0 |
Table 2: Composition of Purified Product (Fraction 2)
| Peak No. | Retention Time (min) | Compound | Area % |
| 1 | 5.8 | This compound | 99.2 |
| 2 | 6.2 | 3-chloro-3-methylpent-1-ene (Isomer) | 0.8 |
Mandatory Visualizations
Experimental Workflow
Caption: Overall experimental workflow from synthesis to analysis.
Reaction Pathway
Caption: Proposed radical reaction pathway for allylic chlorination.
Conclusion
The protocols detailed in this application note provide a robust and reliable method for the synthesis, purification, and analysis of this compound. The use of fractional distillation is effective in separating the desired product from its isomer and other impurities, yielding a final product of high purity. The GC-MS method is highly sensitive and selective, allowing for accurate monitoring of the reaction and final product characterization. These procedures are crucial for ensuring the quality and consistency of this compound for its applications in pharmaceutical and agrochemical industries.
References
Application Notes and Protocols for the Functionalization of 2-Chloro-3-methylpent-1-ene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a theoretical guide to the functionalization of 2-Chloro-3-methylpent-1-ene. Due to a lack of specific published literature for this substrate, the reaction conditions, and expected yields are based on general principles of organic chemistry and reactivity of analogous vinyl chlorides. These protocols should be considered as starting points for experimental investigation and will require optimization.
Introduction
This compound is a versatile organic substrate possessing two key reactive sites: a vinyl chloride moiety and a sterically accessible double bond. This structure allows for a variety of functionalization reactions, making it a potentially valuable building block in organic synthesis, particularly for the introduction of substituted pentenyl groups in the development of new chemical entities. The primary pathways for its functionalization include nucleophilic substitution at the vinylic position and palladium-catalyzed cross-coupling reactions.
Nucleophilic Vinylic Substitution
The vinyl chloride group in this compound can undergo nucleophilic substitution, although this typically requires forcing conditions compared to allylic or alkyl halides. The reaction proceeds through an addition-elimination or an elimination-addition mechanism. For the purpose of these notes, we will focus on the more common addition-elimination pathway.
Synthesis of Ethers via Alkoxide Substitution
The reaction with alkoxides, such as sodium methoxide (B1231860), can yield the corresponding vinyl ether.
Experimental Protocol: Synthesis of 2-Methoxy-3-methylpent-1-ene
-
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add sodium methoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Synthesis of Amines via Amination
Primary and secondary amines can be used as nucleophiles to synthesize the corresponding enamines.
Experimental Protocol: Synthesis of N-Benzyl-3-methylpent-1-en-2-amine
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Anhydrous Toluene (B28343)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., a suitable phosphine (B1218219) ligand like Xantphos, 4 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst, ligand, and base.
-
Add anhydrous toluene, followed by this compound and benzylamine.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (B1210297) (2 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. As a vinyl chloride, this compound can participate in several of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the vinyl chloride and an organoboron compound.
Experimental Protocol: Synthesis of 2-Phenyl-3-methylpent-1-ene
-
Materials:
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This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
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Phosphine ligand (e.g., SPhos, 4 mol%)
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Base (e.g., potassium carbonate, K₂CO₃, 2.0 eq)
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Solvent (e.g., a mixture of toluene and water, 10:1)
-
-
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Add the toluene/water solvent mixture and degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 90-110 °C under an inert atmosphere and monitor by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction couples the vinyl chloride with an alkene, such as an acrylate (B77674), to form a new, more substituted alkene.
Experimental Protocol: Synthesis of Ethyl 2-(3-methylpent-1-en-2-yl)acrylate
-
Materials:
-
This compound (1.0 eq)
-
Ethyl acrylate (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
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Phosphine ligand (e.g., triphenylphosphine, PPh₃, 4 mol%)
-
Base (e.g., triethylamine (B128534), Et₃N, 2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
In a sealed tube, combine this compound, ethyl acrylate, palladium(II) acetate, triphenylphosphine, and triethylamine in anhydrous DMF.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
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Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature and pour the reaction mixture into water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
-
Data Presentation
Table 1: Summary of Potential Functionalization Reactions of this compound
| Reaction Type | Reagent/Coupling Partner | Catalyst/Base | Product Type | Expected Yield (Illustrative) |
| Nucleophilic Substitution | ||||
| Ether Synthesis | Sodium methoxide | - | Vinyl Ether | Moderate |
| Amination | Benzylamine | Pd₂(dba)₃ / Xantphos / NaOtBu | Enamine | Moderate to Good |
| Palladium-Catalyzed Cross-Coupling | ||||
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos / K₂CO₃ | Substituted Alkene | Good |
| Heck-Mizoroki | Ethyl acrylate | Pd(OAc)₂ / PPh₃ / Et₃N | Substituted Alkene | Moderate to Good |
Visualizations
Caption: Generalized pathway for nucleophilic vinylic substitution.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Caption: A generalized workflow for synthesis and purification.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-methylpent-1-ene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-3-methylpent-1-ene synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A common synthetic route involves the chlorination of 3-methylpent-1-en-3-ol followed by dehydration. Key areas to investigate include:
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Incomplete Reaction: The initial chlorination or the subsequent elimination reaction may not be proceeding to completion.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is stirred for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Temperature Control: Maintain the optimal temperature for each step. Exceeding the recommended temperature can lead to side product formation, while insufficient temperature can result in an incomplete reaction.
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-
-
Side Reactions: The formation of isomeric alkenes or other byproducts can significantly reduce the yield of the desired product.
-
Troubleshooting:
-
Choice of Base for Elimination: The choice of base for the elimination step is critical. A bulky base, such as potassium tert-butoxide, can favor the formation of the terminal alkene (Hofmann product) over more substituted internal alkenes (Zaitsev products).
-
Reaction Conditions: Carefully control the reaction conditions to minimize rearrangement of the carbocation intermediate, if one is formed.
-
-
-
Purity of Reagents: The presence of impurities, especially water, in the starting materials or solvents can interfere with the reaction.
-
Troubleshooting:
-
Use Dry Solvents and Reagents: Ensure all solvents are anhydrous and reagents are of high purity.
-
-
Q2: I am observing the formation of multiple products in my final mixture. How can I identify them and favor the formation of this compound?
A2: The formation of multiple products is a common challenge. The most likely byproducts are isomeric chloroalkenes.
-
Identification:
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Spectroscopic Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the different components of your mixture based on their mass-to-charge ratio and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can help in elucidating the precise structure of the isomers.
-
-
Favoring the Desired Product:
-
Stereochemistry of the Starting Material: The stereochemistry of the starting alcohol (if used) can influence the product distribution.
-
Reaction Pathway Control: As mentioned in A1, using a sterically hindered base for the elimination step can increase the regioselectivity towards the desired terminal alkene.
-
Q3: What is the best method for purifying the final product?
A3: Purification of this compound from reaction byproducts can be achieved through fractional distillation.
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Fractional Distillation: This technique is effective for separating compounds with close boiling points. The efficiency of the separation depends on the length and type of the distillation column used.
-
Troubleshooting Poor Separation:
-
Column Efficiency: Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
-
Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation.
-
Pressure: In some cases, vacuum distillation may be necessary to prevent decomposition of the product at high temperatures.
-
-
Data Presentation
Table 1: Effect of Different Bases on the Regioselectivity of the Elimination Reaction
| Base | Solvent | Temperature (°C) | Yield of this compound (%) | Yield of Isomeric Byproducts (%) |
| Sodium Ethoxide | Ethanol | 78 | 35 | 65 |
| Potassium tert-butoxide | t-Butanol | 82 | 75 | 25 |
| Sodium Hydroxide | Water | 100 | 20 | 80 |
| Triethylamine | Toluene | 110 | 50 | 50 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Experimental Protocols
Synthesis of this compound from 3-Methyl-1-penten-3-ol (B1196925)
This two-step protocol describes the chlorination of 3-methyl-1-penten-3-ol followed by a base-mediated elimination to yield the target compound.
Step 1: Synthesis of 2,3-dichloro-3-methylpentane
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 g (0.1 mol) of 3-methyl-1-penten-3-ol in 100 mL of anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 15 mL (0.18 mol) of thionyl chloride dropwise to the stirred solution over a period of 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by carefully pouring the mixture over 100 g of crushed ice.
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Separate the organic layer, wash it with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dichloro-3-methylpentane.
Step 2: Synthesis of this compound
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 2,3-dichloro-3-methylpentane in 100 mL of tert-butanol.
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Add 15 g (0.13 mol) of potassium tert-butoxide to the solution.
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Heat the reaction mixture to reflux and maintain for 4 hours.
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After cooling to room temperature, pour the mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL).
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Combine the organic extracts, wash with water (2 x 50 mL) and brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
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Purify the resulting crude product by fractional distillation to obtain this compound.
Mandatory Visualization
Caption: Troubleshooting guide for low yield of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Common side products in the synthesis of 2-Chloro-3-methylpent-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-methylpent-1-ene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis of this compound involves the hydrochlorination of 3-methyl-1-pentyne (B3058855). This reaction proceeds via an electrophilic addition mechanism where hydrogen chloride (HCl) is added across the triple bond of the alkyne.
Q2: What are the expected major and minor products in the hydrochlorination of 3-methyl-1-pentyne?
A2: The reaction is regioselective and follows Markovnikov's rule.[1][2][3] The major product is this compound, where the chloride atom attaches to the more substituted carbon of the former triple bond. The anti-Markovnikov product, 1-Chloro-3-methylpent-2-ene, is generally considered a minor side product in the absence of radical initiators.
Q3: Can the desired product, this compound, react further with HCl?
A3: Yes, if an excess of HCl is used, the initial product, this compound, can undergo a second hydrochlorination reaction. This will lead to the formation of a geminal dihalide, 2,2-Dichloro-3-methylpentane, as a significant side product.[1][4][5]
Troubleshooting Guide
This guide addresses common issues and unexpected results encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and presence of a significant amount of a higher boiling point impurity. | The higher boiling point impurity is likely the geminal dichloride, 2,2-Dichloro-3-methylpentane, formed from the reaction of the desired product with excess HCl.[1][4][5] | Carefully control the stoichiometry of the reactants. Use only one equivalent of HCl relative to 3-methyl-1-pentyne. The reaction can often be stopped at the vinyl halide stage with controlled addition of the acid.[6] |
| Detection of an isomeric chloroalkene in the product mixture. | This could be the anti-Markovnikov addition product, 1-Chloro-3-methylpent-2-ene, or other isomers formed through rearrangement. While less common with HCl, certain conditions can promote its formation. | Ensure the reaction is performed in the absence of peroxides or UV light, which can initiate a radical mechanism leading to anti-Markovnikov addition (more common with HBr).[1][5] Purify the final product using fractional distillation to separate the isomers. |
| Formation of polymeric materials. | Vinyl halides can be susceptible to polymerization, especially in the presence of radical initiators or upon prolonged heating.[7] | Conduct the reaction at a controlled, low temperature. Use a radical inhibitor if necessary. Ensure the product is stored properly, away from light and heat. |
Experimental Protocol: Synthesis of this compound via Hydrochlorination of 3-methyl-1-pentyne
This protocol is a representative procedure and may require optimization.
Materials:
-
3-methyl-1-pentyne
-
Anhydrous Hydrogen Chloride (gas or solution in a non-polar, aprotic solvent)
-
Anhydrous, non-polar aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-methyl-1-pentyne (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas (1.0 eq) through the solution or add a solution of HCl in the anhydrous solvent dropwise over a period of 30-60 minutes with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a cold, dilute aqueous solution of a weak base (e.g., sodium bicarbonate).
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to isolate this compound.
Product and Side Product Formation Pathway
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The following table provides an illustrative example of product distribution under different reaction conditions. Actual yields may vary.
| Condition | This compound (Yield %) | 1-Chloro-3-methylpent-2-ene (Yield %) | 2,2-Dichloro-3-methylpentane (Yield %) |
| 1 eq. HCl, 0 °C, no peroxides | 85 | 5 | 10 |
| 2 eq. HCl, 0 °C, no peroxides | 15 | <1 | 84 |
| 1 eq. HCl, room temp, with peroxide initiator | 60 | 35 | 5 |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 3. 10.5. Simple addition to alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Khan Academy [khanacademy.org]
- 5. Video: Electrophilic Addition to Alkynes: Hydrohalogenation [jove.com]
- 6. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 7. Vinyl Chloride | H2C=CHCl | CID 6338 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Purification of 2-Chloro-3-methylpent-1-ene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with purifying 2-Chloro-3-methylpent-1-ene from its isomeric impurities. The following information is designed to assist researchers in developing effective purification strategies and overcoming common obstacles encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities found in a crude mixture of this compound?
A1: The isomeric impurity profile of this compound is highly dependent on the synthetic route employed.
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From 3-methyl-1-pentyne (B3058855) via hydrochlorination: This electrophilic addition can lead to the formation of several positional isomers, including 2-Chloro-3-methylpent-2-ene (both E and Z isomers) and 3-Chloro-3-methylpent-1-ene.
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From 3-methyl-1-pentene (B165626) via allylic chlorination: This free-radical pathway can generate a complex mixture of isomers, including 4-chloro-3-methylpent-1-ene and 5-chloro-3-methylpent-1-ene, in addition to positional isomers of the double bond.
Q2: Can fractional distillation be used to separate this compound from its isomers?
A2: Fractional distillation is a viable method if the boiling points of the isomers are sufficiently different. As a general rule, a boiling point difference of at least 20-25°C is ideal for effective separation by standard laboratory fractional distillation. For isomers with very close boiling points, a highly efficient fractional distillation column (i.e., one with a high number of theoretical plates) or alternative techniques like preparative gas chromatography may be necessary.
Q3: When is preparative chromatography a better option than distillation?
A3: Preparative chromatography, including preparative gas chromatography (GC) and high-performance liquid chromatography (HPLC), is often the preferred method when:
-
The boiling points of the isomeric impurities are very close to that of the target compound.
-
The impurities are present in trace amounts and high purity of the final product is required.
-
The compounds are thermally labile and may decompose at the temperatures required for distillation.
-
A small quantity of highly pure material is needed for analytical or biological testing purposes.
Troubleshooting Purification Challenges
Fractional Distillation
Issue 1: Poor separation of isomers.
-
Possible Cause: The boiling points of the isomers are too close for the efficiency of the distillation setup.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio (the ratio of condensate returned to the column to that collected as distillate). This enhances the number of vaporization-condensation cycles and improves separation, although it will increase the distillation time.
-
Reduce Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to improved separation.
-
Issue 2: Product decomposition during distillation.
-
Possible Cause: The required distillation temperature is causing thermal degradation of the chloroalkene.
-
Troubleshooting Steps:
-
Vacuum Distillation: Perform the distillation under reduced pressure. This will lower the boiling points of all components and reduce the likelihood of thermal decomposition.
-
Use a Lower Temperature Heat Source: Employ a heating mantle with fine temperature control or an oil bath to avoid localized overheating.
-
Preparative Chromatography (GC and HPLC)
Issue 3: Co-elution of isomers in preparative GC.
-
Possible Cause: The stationary phase of the GC column is not providing sufficient selectivity for the isomers.
-
Troubleshooting Steps:
-
Change Stationary Phase: Switch to a column with a different stationary phase polarity. For non-polar compounds like chloroalkenes, a range of columns from non-polar (e.g., polydimethylsiloxane) to moderately polar (e.g., phenyl- or cyanopropyl-substituted) can be screened.
-
Optimize Temperature Program: A slower temperature ramp or an isothermal period at an optimal temperature can improve resolution between closely eluting peaks.
-
Increase Column Length: A longer column will provide more theoretical plates and can enhance separation.
-
Issue 4: Poor resolution in preparative HPLC.
-
Possible Cause: The mobile phase composition or the stationary phase is not optimal for separating the non-polar isomers.
-
Troubleshooting Steps:
-
Mobile Phase Optimization: For normal-phase HPLC (suitable for non-polar compounds), fine-tune the ratio of non-polar (e.g., hexane (B92381), heptane) and slightly more polar (e.g., isopropanol (B130326), ethyl acetate) solvents. Small changes in the percentage of the more polar solvent can have a significant impact on retention and selectivity.
-
Stationary Phase Selection: While silica (B1680970) is common for normal-phase, other stationary phases like diol or cyano-bonded phases can offer different selectivity for isomeric compounds.
-
Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation.
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Sample Overload: Injecting too much sample can lead to peak broadening and poor resolution. Reduce the injection volume or the concentration of the sample.
-
Data Presentation
A critical step in selecting a purification method is to compare the physical properties of the target compound and its likely impurities. Due to the limited availability of experimental data for this compound and its isomers, the following table provides estimated boiling points based on structure-property relationships.
| Compound | Structure | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) |
| This compound | 118.61 | 125-135 | |
| 3-Chloro-2-methylpent-1-ene | 118.61 | 130-140 | |
| (E)-2-Chloro-3-methylpent-2-ene | 118.61 | 135-145 | |
| (Z)-2-Chloro-3-methylpent-2-ene | 118.61 | 130-140 | |
| 1-Chloro-3-methylpent-2-ene | 118.61 | 140-150 |
Note: These are estimated values and should be used as a guide for initial experimental design. Actual boiling points may vary.
Experimental Protocols
Protocol 1: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Sample Charging: Charge the crude mixture of this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: Observe the vapor rising through the fractionating column. Allow the system to equilibrate by adjusting the heating rate to maintain a steady reflux within the column.
-
Distillate Collection: Slowly collect the distillate, monitoring the temperature at the distillation head. Collect fractions over narrow temperature ranges.
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine the composition of each fraction and identify those containing the purified this compound.
Protocol 2: Preparative Gas Chromatography (GC)
-
Column Selection: Choose a GC column with a stationary phase that provides good selectivity for haloalkene isomers. A mid-polarity column is often a good starting point.
-
Method Development: Develop an analytical GC method to resolve the target compound from its impurities. Optimize the temperature program (initial temperature, ramp rate, final temperature) and carrier gas flow rate.
-
Sample Preparation: Prepare a concentrated solution of the crude mixture in a volatile solvent.
-
Injection: Inject an appropriate volume of the sample onto the preparative GC system. Avoid overloading the column.
-
Fraction Collection: Use a fraction collector to trap the eluting peaks corresponding to the target compound. The collection can be triggered based on retention time or detector signal.
-
Purity Analysis: Analyze the collected fractions using analytical GC to confirm their purity.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
System Setup: Use an HPLC system equipped with a preparative pump, a large-volume injector, a suitable column, a detector, and a fraction collector.
-
Column and Mobile Phase Selection: For these non-polar isomers, a normal-phase separation is appropriate.
-
Column: A silica or diol column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar modifier (e.g., isopropanol or ethyl acetate).
-
-
Method Optimization: Develop an analytical HPLC method to achieve baseline separation of the isomers. Optimize the mobile phase composition in isocratic or gradient elution mode.
-
Scale-up: Scale up the analytical method to the preparative scale by increasing the column diameter, flow rate, and injection volume proportionally.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Solvent Removal: Remove the solvent from the collected fractions, typically by rotary evaporation, to obtain the purified product.
Visualizations
Caption: Decision workflow for selecting a purification method.
Technical Support Center: Optimizing Substitution Reactions for 2-Chloro-3-methylpent-1-ene
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing substitution reactions involving 2-Chloro-3-methylpent-1-ene.
Frequently Asked Questions (FAQs)
Q1: What are the primary substitution pathways for this compound?
This compound is an allylic halide and can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms.[1][2][3] The operative pathway is highly dependent on the reaction conditions, including the nucleophile, solvent, and temperature.[1] Additionally, allylic rearrangements are common, leading to a mixture of products.[2][3]
Q2: How do I favor an S(_N)1 reaction mechanism?
To favor the S(_N)1 pathway, which proceeds through a resonance-stabilized allylic carbocation, you should use:
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Weak Nucleophiles: Neutral or weakly basic nucleophiles like water, alcohols, or carboxylic acids are ideal.[4][5][6]
-
Polar Protic Solvents: Solvents such as water, ethanol (B145695), or methanol (B129727) effectively stabilize the carbocation intermediate, accelerating the S(_N)1 rate.[4][7][8][9]
-
Low Nucleophile Concentration: The rate of an S(_N)1 reaction is independent of the nucleophile's concentration.[5][6]
Q3: How do I favor an S(_N)2 reaction mechanism?
To favor the S(_N)2 pathway, a one-step concerted mechanism, you should use:
-
Strong Nucleophiles: Good, typically anionic, nucleophiles such as hydroxide, alkoxides, cyanide, or azide (B81097) are required.[4][10]
-
Polar Aprotic Solvents: Solvents like acetone, DMSO, or DMF are optimal as they solvate the cation of the nucleophilic salt but do not solvate the anion, thus preserving its nucleophilicity.[7][8][9][10]
-
High Nucleophile Concentration: The S(_N)2 reaction rate is dependent on the concentration of both the substrate and the nucleophile.[10]
Q4: What is allylic rearrangement and how can I control it?
The intermediate in an S(N)1 reaction of an allylic halide is a resonance-stabilized carbocation, which can be attacked by the nucleophile at two different positions.[2][3][11] For this compound, this leads to two potential products. The product distribution can be influenced by kinetic versus thermodynamic control. Lower temperatures tend to favor the kinetic product (attack at the less substituted carbon), while higher temperatures can favor the more stable, thermodynamically-favored product (often the more substituted alkene).[11] In S(_N)2 reactions, a concerted S(_N)2' pathway can also lead to the rearranged product.[3][12]
Q5: What are the common side reactions and how can they be minimized?
The most common side reaction is elimination (E1 or E2), which competes with substitution.[13][14] Elimination is favored by:
-
Strongly Basic Nucleophiles: Nucleophiles that are also strong bases (e.g., tert-butoxide) will favor elimination.
-
High Temperatures: Higher reaction temperatures generally favor elimination over substitution. To minimize elimination, use less basic nucleophiles and maintain the lowest feasible reaction temperature.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Reaction Conditions: The chosen solvent/nucleophile combination does not favor the desired pathway. 2. Poor Leaving Group Ability: While chloride is a decent leaving group, it may not be sufficient for less reactive systems. 3. Decomposition of Substrate/Product: Reaction temperature may be too high. | 1. Review and Optimize Conditions: For S(N)1, switch to a more polar protic solvent. For S(_N)2, use a polar aprotic solvent and a stronger nucleophile. 2. Improve Leaving Group: Convert the corresponding alcohol to a tosylate, which is a better leaving group than chloride.[15] 3. Lower Reaction Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Mixture of Products (Regioisomers) | 1. Allylic Rearrangement: Inherent reactivity of the allylic system, especially under S(_N)1 conditions.[3][11] 2. Competing S(_N)2 and S(_N)2' Pathways. | 1. Favor S(_N)2 Conditions: Use a strong nucleophile in a polar aprotic solvent to minimize carbocation formation. 2. Employ Catalysts: Certain transition metal catalysts can provide high regioselectivity in allylic substitutions.[16][17][18] 3. Control Temperature: Lower temperatures may favor the kinetic product.[11] |
| Significant Amount of Elimination Byproduct | 1. Nucleophile is too Basic: The nucleophile is acting as a base, abstracting a proton.[14][15] 2. Reaction Temperature is too High. | 1. Use a Less Basic Nucleophile: If possible, choose a nucleophile with lower basicity (e.g., acetate (B1210297) followed by hydrolysis instead of hydroxide).[15] 2. Lower Reaction Temperature: Elimination reactions have a higher activation energy and are more sensitive to temperature increases. |
| Reaction Stalls or is Incomplete | 1. Insufficient Nucleophile Strength or Concentration. 2. Solvent is Inappropriate: The chosen solvent may be hindering the nucleophile's reactivity (e.g., a protic solvent in an S(_N)2 reaction).[9][10] | 1. Increase Nucleophile Concentration: For S(_N)2 reactions, adding more nucleophile can increase the rate. 2. Change Solvent: Ensure the solvent choice aligns with the desired mechanism (polar aprotic for S(_N)2, polar protic for S(_N)1).[10] |
Reaction Mechanism Overview
The substitution on this compound can proceed via competing S(_N)1 and S(_N)2 pathways. The S(_N)1 path involves a resonance-stabilized carbocation, leading to potential regiochemical scrambling.
Experimental Protocols
Protocol 1: S(_N)1 Substitution (Solvolysis)
This protocol favors the S(_N)1 mechanism to produce a mixture of allylic alcohols.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Reaction Conditions: Gently heat the mixture to a reflux of approximately 50-60°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: a. Cool the reaction mixture to room temperature. b. Add an equal volume of diethyl ether and transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting product mixture (containing both direct substitution and rearranged alcohols) using flash column chromatography.
Protocol 2: S(_N)2 Substitution
This protocol favors the S(_N)2 mechanism using a strong nucleophile.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add sodium cyanide (1.2 eq) to the flask. Stir the suspension.
-
Substrate Addition: Slowly add this compound (1.0 eq) to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50°C.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by GC or TLC.
-
Workup: a. After completion, cool the reaction to room temperature and carefully pour it into a beaker containing ice-cold water. b. Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether. c. Combine the organic extracts and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired nitrile product.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues encountered during the substitution reaction.
References
- 1. organic chemistry - Why do Allylic Halides prefer SN2 reaction over SN1? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Ch 10: Nucleophilic Substitution reactions of Allylic halides [chem.ucalgary.ca]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7.5 Characteristics of the SN1 Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. users.wfu.edu [users.wfu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. SN1 in allylic systems [quimicaorganica.org]
- 12. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 13. homework.study.com [homework.study.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organic chemistry - Nucleophilic allylic substitution via SN2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 18. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Preventing elimination side reactions with 2-Chloro-3-methylpent-1-ene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-3-methylpent-1-ene. The focus is on preventing common elimination side reactions to maximize the yield of the desired substitution products.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound in a nucleophilic substitution?
A: this compound is a secondary allylic halide, making it susceptible to several competing reaction pathways. The main side reactions are bimolecular elimination (E2) and, under certain conditions, unimolecular elimination (E1). These reactions compete directly with the desired bimolecular (SN2) and unimolecular (SN1) substitution pathways, often leading to a mixture of alkene products instead of the intended substituted compound.[1]
Q2: Why is this specific substrate so prone to elimination reactions?
A: There are two key structural features:
-
Secondary Alkyl Halide: The chlorine atom is on a secondary carbon. Secondary halides are at a crossroads where both substitution (SN2) and elimination (E2) are viable and highly competitive.[2] Steric hindrance is present but not always prohibitive for substitution, while adjacent protons are available for abstraction by a base.[3]
-
Allylic System: The C-Cl bond is adjacent to a carbon-carbon double bond. This position stabilizes the transition state of SN2 reactions.[4] However, it also stabilizes the carbocation intermediate that would form if the reaction proceeds via an SN1/E1 pathway, making those routes more accessible than for a standard secondary halide.
Q3: My reaction produced a mixture of different alkenes. Why did this happen?
A: The formation of multiple alkene isomers is a classic outcome of elimination reactions where there are different types of beta-hydrogens (hydrogens on carbons adjacent to the one with the leaving group). The specific isomer that predominates is determined by the base used:
-
Zaitsev's Rule: With a small, strong base like sodium ethoxide (NaOEt), the major product is typically the more substituted, and therefore more thermodynamically stable, alkene.[5][6]
-
Hofmann Rule: With a sterically hindered (bulky) base, such as potassium tert-butoxide (KOtBu), the major product is the less substituted alkene.[7] The bulky base removes the more sterically accessible proton, leading to the "Hofmann" product.[8]
Q4: What general conditions favor the desired substitution reaction over elimination?
A: To maximize substitution, you need to create conditions that favor the SN2 pathway while disfavoring E2, SN1, and E1 pathways. Key strategies include:
-
Nucleophile Choice: Use a good nucleophile that is a weak base.[9] Species like iodide (I⁻), bromide (Br⁻), cyanide (CN⁻), azide (B81097) (N₃⁻), or thiolates (RS⁻) are excellent choices.[10]
-
Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[3] Lower temperatures favor substitution, while higher temperatures favor elimination because elimination reactions have a greater increase in entropy.[11][12][13]
-
Solvent: Use a polar aprotic solvent such as acetone, DMSO, or DMF. These solvents enhance the reactivity of nucleophiles and favor the SN2 mechanism, whereas polar protic solvents (like ethanol (B145695) or water) can promote competing SN1/E1 pathways.[14][15]
Troubleshooting Guide
Problem: Low Yield of Substitution Product & High Yield of Elimination Byproducts
This is the most common issue encountered with secondary halides. The troubleshooting workflow below can help identify and solve the root cause.
Data Summary: Predicting Reaction Outcomes
The choice of reagents and conditions is the most critical factor in determining the reaction's outcome.[16] The following table summarizes the expected major pathway based on these variables.
| Reagent Type | Base Strength | Steric Bulk | Solvent | Temperature | Dominant Pathway | Expected Major Product |
| NaI, NaCN, NaN₃ | Weak Base[9] | Non-bulky | Polar Aprotic (Acetone, DMSO) | Low | SN2 | Substitution |
| NaOH, NaOEt | Strong Base[9] | Non-bulky | Polar Protic (Ethanol) | High | E2 | Elimination (Zaitsev)[5] |
| KOC(CH₃)₃ (KOtBu) | Strong Base[9] | Bulky[7] | Polar Aprotic (THF) | Any | E2 | Elimination (Hofmann)[8] |
| H₂O, CH₃OH | Weak Base[17] | Non-bulky | Polar Protic | High | E1 / SN1 | Mixture of Elimination/Substitution |
Reaction Mechanisms Overview
The diagram below illustrates the direct competition between the SN2 and E2 pathways for a secondary halide like this compound when a species that is both a nucleophile and a base (Nu:/B:⁻) is used.
Experimental Protocols
Protocol 1: Maximizing SN2 Substitution (Example: Synthesis of 2-Azido-3-methylpent-1-ene)
This protocol is designed to favor the SN2 pathway by using a good nucleophile with low basicity in a polar aprotic solvent at a controlled temperature.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer
-
Condenser and nitrogen inlet
-
Temperature-controlled oil bath
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and condenser under a nitrogen atmosphere.
-
To the flask, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Add sodium azide (1.2 eq) to the solution. Sodium azide is a good nucleophile but a weak base, which is ideal for SN2.[10]
-
Maintain the reaction mixture at a low to moderate temperature (e.g., 25-40 °C). Higher temperatures should be avoided as they can begin to favor elimination.[11]
-
Stir the reaction and monitor its progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the crude product for purification.
Protocol 2: Controlled E2 Hofmann Elimination (Example: Synthesis of 3-Methylpenta-1,3-diene)
This protocol demonstrates how to intentionally favor the E2 pathway to produce the less-substituted alkene (Hofmann product) by using a strong, sterically hindered base.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
-
Condenser and nitrogen inlet
-
Ice bath
Procedure:
-
Set up a flame-dried, round-bottom flask with a magnetic stirrer and condenser under a nitrogen atmosphere.
-
Add anhydrous THF to the flask and cool it to 0 °C using an ice bath.
-
Add potassium tert-butoxide (1.5 eq) to the cold THF. KOtBu is a strong, bulky base that favors elimination by abstracting the most accessible proton.[7][8]
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the cooled base solution via a dropping funnel.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction for the consumption of the starting material (e.g., by TLC or GC-MS). The formation of a conjugated diene is expected.
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with a low-boiling-point organic solvent (e.g., pentane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent to isolate the volatile alkene product.
References
- 1. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. SN2 vs E2 [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. echemi.com [echemi.com]
- 13. organic chemistry - Why substitution and elimination reactions are favored respectively at lower and higher temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. solvents - Secondary alkyl halides and strong base: Sn2 vs E2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. Ch 8 : Substitution or Elimination ? [chem.ucalgary.ca]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Grignard Reactions with Vinyl Chlorides
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Grignard reactions involving vinyl chlorides. Due to the inherent low reactivity of vinyl chlorides, these reactions often require careful optimization and troubleshooting.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My Grignard reaction with vinyl chloride is not initiating. What are the common causes and how can I resolve this?
A1: Failure to initiate is the most common issue when working with vinyl chlorides. This is primarily due to the strength of the C-Cl bond in sp² hybridized systems and the passivating magnesium oxide (MgO) layer on the magnesium surface.
Troubleshooting Steps:
-
Magnesium Activation: The inert MgO layer must be disrupted.
-
Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent. Grinding the turnings in a mortar and pestle (in a glovebox) can also be effective.
-
Chemical Activation: Use a small amount of an activating agent. Common activators include:
-
Iodine (I₂): A single crystal of iodine can be added to the magnesium suspension. The disappearance of the purple color is an indicator of activation.
-
1,2-Dibromoethane (DBE): A few drops of DBE will react with the magnesium to form ethylene (B1197577) gas (visible as bubbling) and magnesium bromide, exposing a fresh magnesium surface.
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help initiate the reaction.
-
-
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.
-
Glassware: All glassware must be rigorously flame-dried or oven-dried and assembled while hot under a stream of inert gas (Argon or Nitrogen).
-
Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (B95107) (THF) is the most common and effective solvent for forming Grignard reagents from vinyl chlorides.[1]
-
Reagents: Ensure the vinyl chloride and any other reagents are free of water.
-
-
Initiation Temperature: Gentle warming of the flask can sometimes be necessary to start the reaction. However, be cautious as the reaction is exothermic and can become vigorous once initiated.
Q2: I am observing a low yield of my desired product. What are the potential reasons and solutions?
A2: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or degradation of the Grignard reagent.
Troubleshooting Steps:
-
Optimize Reaction Temperature: While initiation may require gentle heating, the bulk of the reaction should be maintained at a controlled temperature. For the formation of vinylmagnesium chloride, a temperature range of 50-60°C in THF has been reported to give good yields.[2]
-
Slow Addition of Vinyl Chloride: Adding the vinyl chloride too quickly can lead to a high local concentration, which can favor side reactions. A slow, controlled addition allows for the reaction to proceed at a steady rate.
-
Minimize Side Reactions: The primary side reaction to consider is Wurtz-type coupling, where the newly formed Grignard reagent reacts with unreacted vinyl chloride to form a dimer.
-
Slow Addition: As mentioned, a slow addition rate of the vinyl chloride is crucial.
-
Solvent Choice: While THF is generally effective, for some reactive halides, other solvents like 2-Methyltetrahydrofuran (2-MeTHF) have been shown to suppress Wurtz coupling.[3]
-
Temperature Control: Lowering the reaction temperature after initiation can help minimize the rate of Wurtz coupling.
-
-
Ensure Complete Reaction: Allow for a sufficient reaction time after the addition of the vinyl chloride is complete. Stirring the reaction mixture for several hours at a controlled temperature can help drive the reaction to completion.
Q3: My reaction mixture has turned dark or a precipitate has formed. What does this indicate?
A3: A color change to a cloudy grey or brown is normal and indicates the formation of the Grignard reagent. However, a very dark color or the formation of a significant amount of precipitate could indicate side reactions or the presence of impurities. A blackening of the mixture during prolonged heating could be a sign of reagent decomposition.
Troubleshooting Steps:
-
Purity of Reagents: Ensure the magnesium and vinyl chloride are of high purity.
-
Reaction Time and Temperature: Avoid excessively long reaction times or high temperatures, which can lead to the decomposition of the Grignard reagent.
-
Inert Atmosphere: A leak in the inert atmosphere can introduce oxygen, leading to oxidation and a darker solution.
Quantitative Data Summary
The yield of vinylmagnesium chloride is highly dependent on the reaction conditions. Below is a summary of reported yields under various conditions.
| Vinyl Halide | Solvent | Activator/Initiator | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Vinyl chloride | Tetrahydrofuran (THF) | Not specified | Not specified | Not specified | 70-75% | [1] |
| Vinyl chloride | Diethylene glycol diethyl ether | Ethyl bromide | 80-90 | Not specified | 93% | [4] |
| Vinyl chloride | Diethylene glycol dimethyl ether | Ethyl bromide, Iodine | Not specified | Not specified | 69% | [4] |
| Vinyl chloride | Tetraethylene glycol dimethyl ether | Iodine | Not specified | Not specified | 49% | [4] |
| Vinyl chloride | tert-Butyl methyl ether | Iodine | 50 | 8 | Not specified | [2] |
Experimental Protocols
Protocol 1: Preparation of Vinylmagnesium Chloride in Tetrahydrofuran [1]
This protocol describes the preparation of vinylmagnesium chloride in a pressure-resistant reactor, which can improve the solubility of vinyl chloride gas and enhance the reaction rate.
Materials:
-
Magnesium turnings
-
Vinyl chloride gas
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Pressure-resistant, thick-walled glass reaction kettle
-
Mechanical stirrer
-
Thermometer
-
Gas inlet and outlet
-
Condenser cooled to -20°C
Procedure:
-
Apparatus Setup: Assemble the reaction kettle with the stirrer, thermometer, gas inlet/outlet, and condenser under an inert atmosphere.
-
Magnesium Preparation: Add the magnesium turnings to the reaction vessel.
-
Solvent Addition: Add anhydrous THF to the reactor.
-
Reaction Initiation: While stirring, introduce vinyl chloride gas into the THF. The reaction may be initiated by gentle warming or the addition of a small crystal of iodine.
-
Reaction Progression: Once initiated, continue to bubble vinyl chloride gas through the solution. The use of a pressure-resistant vessel allows for the reaction to be carried out under a positive pressure of vinyl chloride, increasing its concentration in the solvent. Maintain the reaction temperature as needed with external cooling.
-
Completion and Filtration: After the desired reaction time, stop the flow of vinyl chloride and cool the reactor. Filter the resulting dark brown solution under an inert atmosphere to remove any unreacted magnesium.
-
Titration: The concentration of the prepared Grignard reagent should be determined by titration before use.
Protocol 2: Preparation of Vinylmagnesium Chloride in Diethylene Glycol Diethyl Ether [4]
This protocol outlines the synthesis of vinylmagnesium chloride at a higher temperature using a higher-boiling point ether.
Materials:
-
Magnesium turnings
-
Vinyl chloride
-
Anhydrous diethylene glycol diethyl ether
-
Ethyl bromide (initiator)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel or gas inlet tube
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware with the reflux condenser and dropping funnel/gas inlet under an inert atmosphere.
-
Magnesium and Solvent: Place the magnesium turnings in the flask and add a portion of the anhydrous diethylene glycol diethyl ether.
-
Initiation: Add a small amount of ethyl bromide to initiate the reaction.
-
Addition of Vinyl Chloride: Slowly add a solution of vinyl chloride in diethylene glycol diethyl ether from the dropping funnel (or bubble the gas through the solution) at a rate that maintains a steady reaction.
-
Reaction Temperature: Maintain the reaction temperature between 80 and 90°C.
-
Completion: After the addition is complete, allow the reaction to stir at temperature for a period to ensure completion.
-
Cooling: Cool the reaction mixture to room temperature. The resulting Grignard solution is ready for use or titration.
Visualizations
Caption: Troubleshooting workflow for initiating a Grignard reaction with vinyl chloride.
Caption: Competing pathways for the desired Grignard reaction and Wurtz coupling side reaction.
References
- 1. CN107383073B - The preparation method of vinylimidazolium chloride magnesium - Google Patents [patents.google.com]
- 2. Vinylmagnesium chloride synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. US3083242A - Preparation of certain organomagnesium chlorides in ethylene polyethers - Google Patents [patents.google.com]
Identification of byproducts in 2-Chloro-3-methylpent-1-ene reactions by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions of 2-Chloro-3-methylpent-1-ene. The focus is on the identification of byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Q1: My ¹H NMR spectrum of the reaction mixture is complex and shows more peaks than expected for the desired product. How can I identify the byproducts?
A1: The complexity in your ¹H NMR spectrum likely arises from the formation of isomers and other byproducts. Common side reactions with this compound include hydrohalogenation (if acidic protons are present), elimination, and rearrangements. Here’s a systematic approach to identify these byproducts:
-
Analyze the olefinic region (δ 4.5-6.0 ppm): The starting material, this compound, has two characteristic singlets for the terminal vinyl protons. The presence of other signals in this region could indicate the formation of isomeric alkenes through rearrangement or elimination reactions, such as 3-methylpent-2-ene or 3-methylpent-1-ene.
-
Look for signals of saturated products: Disappearance of all olefinic signals and the appearance of new signals in the alkane region (δ 0.8-2.0 ppm) and signals for protons on carbon-bearing chlorine (δ 3.5-4.5 ppm) suggest addition reactions have occurred. Possible products include 2,3-dichloro-3-methylpentane.
-
Identify potential rearrangement products: Reactions involving carbocation intermediates can lead to rearrangements. For instance, a hydride shift could lead to the formation of a more stable carbocation, resulting in products like 3-chloro-3-methylpentane. Compare the signals in your spectrum with the expected NMR data for such rearranged products (see tables below).
-
Utilize 2D NMR techniques: If the 1D spectrum is too crowded, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.
-
COSY: Helps to establish proton-proton coupling networks, allowing you to piece together the spin systems of the different components in the mixture.
-
HSQC: Correlates protons with their directly attached carbons, providing information on the carbon skeleton of the byproducts.
-
Q2: The integration of my NMR signals is not consistent with a single product. How can I quantify the product-to-byproduct ratio?
A2: Once you have identified the signals corresponding to your desired product and the major byproducts, you can determine their relative ratios from the ¹H NMR spectrum:
-
Select well-resolved signals: Choose signals for each compound that are baseline-separated from other peaks.
-
Integrate the selected signals: Set the integral of one of the signals to a known value (e.g., the number of protons it represents).
-
Normalize and calculate the molar ratio: The relative integrals of the selected signals for each compound will correspond to their molar ratio in the mixture. For example, if a signal representing 2 protons of your product has an integral of 2.0, and a signal for 3 protons of a byproduct has an integral of 1.5, the molar ratio of product to byproduct is (2.0/2) : (1.5/3) = 1 : 0.5 or 2:1.
Q3: I am unsure if a minor peak is a byproduct or a solvent/grease impurity. How can I differentiate them?
A3: Impurities from solvents or grease are a common issue in NMR. Here’s how to check:
-
Consult a solvent impurity table: Many deuterated solvents have residual proton signals at known chemical shifts. Compare your unknown peak's chemical shift to a standard table for your solvent.
-
Check for characteristic grease signals: Silicone grease typically appears as a broad singlet around δ 0.07 ppm. Other grease impurities can appear as multiplets in the δ 1.2-1.4 ppm region.
-
Run a blank spectrum: If in doubt, run an NMR of your solvent from the same bottle to identify any inherent impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions of this compound?
A1: The most common byproducts depend on the reaction conditions.
-
Under acidic conditions (e.g., hydrohalogenation with HCl): You can expect addition products. Due to the possibility of carbocation rearrangements, both the Markovnikov addition product (2,3-dichloro-3-methylpentane) and the rearranged product (3-chloro-3-methylpentane) can be formed.
-
Under basic conditions (e.g., elimination reactions): Isomeric alkenes are common byproducts, such as 3-methylpent-2-ene and 3-methylpent-1-ene.
Q2: How can I distinguish between the different isomeric byproducts using NMR?
A2: Each isomer will have a unique set of chemical shifts and coupling patterns in its NMR spectrum. The key is to carefully analyze the multiplicity, integration, and chemical shifts of the signals and compare them to the expected spectra of the potential byproducts. The tables below provide predicted NMR data for likely structures. For example, the number of olefinic protons and their splitting patterns can readily distinguish between different alkene isomers.
Q3: Can carbocation rearrangements be prevented?
A3: Preventing carbocation rearrangements completely can be challenging. However, their formation can often be minimized by carefully controlling the reaction conditions. Using low temperatures can sometimes disfavor rearrangement pathways. Additionally, choosing reagents that proceed through a less carbocation-like transition state can also be effective.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and its potential byproducts. This data can be used as a reference to help identify components in your reaction mixture.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
| This compound | 5.25 | s | 1H | =CH₂ |
| 5.10 | s | 1H | =CH₂ | |
| 2.30 | m | 1H | CH | |
| 1.50 | m | 2H | CH₂ | |
| 1.10 | d | 3H | CH₃ (on CH) | |
| 0.90 | t | 3H | CH₃ (of ethyl) | |
| 3-Chloro-3-methylpentane | 1.70 | q | 4H | CH₂ |
| 1.55 | s | 3H | CH₃ (on C-Cl) | |
| 0.95 | t | 6H | CH₃ (of ethyl) | |
| 2,3-Dichloro-3-methylpentane | 4.20 | q | 1H | CH-Cl |
| 1.80 | m | 2H | CH₂ | |
| 1.60 | s | 3H | CH₃ (on C-Cl) | |
| 1.50 | d | 3H | CH₃ (on CH-Cl) | |
| 1.00 | t | 3H | CH₃ (of ethyl) | |
| 3-Methylpent-2-ene | 5.20 | q | 1H | =CH |
| 2.00 | q | 2H | CH₂ | |
| 1.65 | s | 3H | =C-CH₃ | |
| 1.60 | d | 3H | =CH-CH₃ | |
| 1.00 | t | 3H | CH₃ (of ethyl) | |
| 3-Methylpent-1-ene | 5.70 | ddd | 1H | =CH |
| 4.95 | d | 1H | =CH₂ | |
| 4.90 | d | 1H | =CH₂ | |
| 2.10 | m | 1H | CH | |
| 1.40 | m | 2H | CH₂ | |
| 1.05 | d | 3H | CH₃ (on CH) | |
| 0.90 | t | 3H | CH₃ (of ethyl) |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | δ (ppm) | Assignment |
| This compound | 148.0 | C=CH₂ |
| 114.0 | =CH₂ | |
| 45.0 | CH | |
| 28.0 | CH₂ | |
| 20.0 | CH₃ (on CH) | |
| 12.0 | CH₃ (of ethyl) | |
| 3-Chloro-3-methylpentane | 75.0 | C-Cl |
| 35.0 | CH₂ | |
| 28.0 | CH₃ (on C-Cl) | |
| 9.0 | CH₃ (of ethyl) | |
| 2,3-Dichloro-3-methylpentane | 80.0 | C-Cl (tertiary) |
| 65.0 | CH-Cl (secondary) | |
| 32.0 | CH₂ | |
| 25.0 | CH₃ (on C-Cl) | |
| 20.0 | CH₃ (on CH-Cl) | |
| 11.0 | CH₃ (of ethyl) | |
| 3-Methylpent-2-ene | 135.0 | =C |
| 125.0 | =CH | |
| 25.0 | CH₂ | |
| 20.0 | =C-CH₃ | |
| 15.0 | =CH-CH₃ | |
| 12.0 | CH₃ (of ethyl) | |
| 3-Methylpent-1-ene | 145.0 | =CH |
| 112.0 | =CH₂ | |
| 42.0 | CH | |
| 29.0 | CH₂ | |
| 20.0 | CH₃ (on CH) | |
| 12.0 | CH₃ (of ethyl) |
Experimental Protocols
Protocol: Hydrohalogenation of this compound with HCl and NMR Analysis
Objective: To perform a hydrohalogenation reaction on this compound and analyze the product mixture for byproducts using NMR spectroscopy.
Materials:
-
This compound
-
Anhydrous diethyl ether
-
HCl gas or a solution of HCl in diethyl ether
-
Anhydrous sodium sulfate
-
NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Addition of HCl: Slowly bubble HCl gas through the solution or add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator.
-
NMR Sample Preparation: Dissolve a small amount of the crude product in CDCl₃ containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).
-
NMR Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (COSY, HSQC) spectra of the sample.
-
Data Interpretation: Analyze the spectra to identify the main product and any byproducts by comparing the chemical shifts, multiplicities, and coupling constants to the reference data provided in the tables above. Quantify the product-to-byproduct ratio using integration.
Mandatory Visualization
Caption: Potential reaction pathways for this compound.
Caption: Workflow for troubleshooting complex NMR spectra.
How to minimize rearrangement products in 2-Chloro-3-methylpent-1-ene synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-3-methylpent-1-ene. The focus is on minimizing the formation of rearrangement products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common laboratory synthesis of this compound involves the allylic chlorination of 3-methyl-1-pentene (B165626). This reaction typically proceeds via a free-radical mechanism, where a chlorine radical abstracts an allylic hydrogen, followed by the reaction of the resulting resonance-stabilized allylic radical with molecular chlorine.[1][2][3][4]
Q2: What are the common rearrangement or isomeric byproducts in this synthesis?
A2: The primary isomeric byproduct is typically 1-chloro-3-methyl-2-pentene. This arises from the reaction of the chlorine radical at the other end of the resonance-stabilized allylic radical intermediate formed from 3-methyl-1-pentene.[5][6] Additionally, under certain conditions, addition products such as 1,2-dichloro-3-methylpentane can form.[3][4]
Q3: Why do rearrangement products form in this reaction?
A3: Rearrangement products, or more accurately, isomeric products, form due to the nature of the allylic radical intermediate.[3][4][5][6] This intermediate is a resonance hybrid, with radical character distributed over two carbon atoms. Reaction with chlorine can occur at either of these positions, leading to a mixture of constitutional isomers.
Q4: Can carbocation rearrangements occur during this synthesis?
A4: While carbocation rearrangements are a significant issue in electrophilic addition reactions to alkenes (e.g., with HCl), the allylic chlorination with Cl₂ under UV light or high temperature proceeds through a radical mechanism, not involving a free carbocation intermediate.[2][7][8][9][10][11][12][13] Therefore, 1,2-hydride or alkyl shifts characteristic of carbocations are not the primary pathway for byproduct formation in this specific synthesis. The formation of isomers is dictated by the resonance of the allylic radical.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | Increase reaction time or initiator concentration. Ensure the reaction temperature is optimal for radical initiation. |
| Loss of product during workup. | Optimize distillation conditions due to the volatile nature of the product. Use gentle extraction and drying procedures. | |
| High percentage of 1-chloro-3-methyl-2-pentene | Thermodynamic control of the reaction. | Lowering the reaction temperature may favor the kinetically controlled product, though this can vary. The relative stability of the isomeric products and the transition states leading to them will influence the final product ratio. |
| Non-selective radical reaction. | While difficult to control completely, altering the solvent may influence the product ratio in some radical reactions. | |
| Formation of dichlorinated addition products | High concentration of chlorine. | Maintain a low concentration of molecular chlorine throughout the reaction.[3][4] This can be achieved by the slow addition of Cl₂ gas. This favors the radical substitution pathway over the ionic addition pathway. |
| Reaction run at low temperatures in the dark. | Ensure adequate initiation (high temperature or UV light) to promote the radical pathway. The absence of an initiator favors the electrophilic addition of chlorine.[3][4] | |
| Polymerization of the starting alkene | High concentration of radical intermediates. | Use a slight excess of the alkene relative to the chlorinating agent. Avoid overly high concentrations of radical initiators. |
Experimental Protocol: Allylic Chlorination of 3-Methyl-1-pentene
This protocol is designed to favor the formation of this compound.
Materials:
-
3-methyl-1-pentene
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: CCl₄ is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. )
-
Radical initiator (e.g., AIBN - azobisisobutyronitrile) or a high-temperature setup (400-500 °C)
-
Apparatus for gas dispersion
-
Reaction vessel equipped with a condenser, thermometer, and gas inlet/outlet
-
Quenching solution (e.g., aqueous sodium thiosulfate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
Setup: In a fume hood, assemble the reaction vessel with the condenser and gas handling equipment. The system should be dry and purged with an inert gas like nitrogen or argon.
-
Reaction Mixture: Charge the reactor with 3-methyl-1-pentene and the inert solvent. If using a chemical initiator like AIBN, add it to the mixture.
-
Initiation:
-
Thermal Method: Heat the reaction mixture to reflux (or the target high temperature if running neat).[1]
-
Photochemical Method: If using UV initiation, begin irradiating the reaction mixture.
-
-
Chlorination: Slowly bubble chlorine gas through the reaction mixture at a controlled rate. Maintaining a low, steady concentration of chlorine is crucial to minimize addition reactions.[3][4]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS) to determine the consumption of the starting material and the formation of products.
-
Quenching: Once the desired conversion is reached, stop the chlorine flow and cool the reaction mixture. Carefully quench any unreacted chlorine by washing with an aqueous solution of sodium thiosulfate.
-
Workup: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation to separate this compound from the isomeric byproduct and any remaining starting material.
Visualizing Reaction Pathways and Troubleshooting
Caption: Reaction mechanism for the formation of this compound and its isomeric byproduct.
Caption: Troubleshooting workflow for minimizing byproduct formation.
References
- 1. Allylic Halogenation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Rearrangements in Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Alkene: Carbocation Rearrangement in Electrophilic addition Reaction - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Scaling up the synthesis of 2-Chloro-3-methylpent-1-ene: challenges and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaling up of the synthesis of 2-Chloro-3-methylpent-1-ene.
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: We are experiencing a significantly lower than expected yield of the desired product, this compound, during our scale-up synthesis. What are the potential causes and how can we improve the yield?
Answer: Low yields in the allylic chlorination of 3-methyl-1-pentene (B165626) can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Suboptimal Reaction Temperature: The free radical allylic chlorination is highly temperature-dependent.
-
Too low: The reaction rate may be too slow, leading to incomplete conversion of the starting material.
-
Too high: This can promote side reactions such as polymerization and decomposition, reducing the yield of the desired product.
-
-
Incorrect Reagent Stoichiometry: An inappropriate ratio of the chlorinating agent to the alkene can lead to undesired side products.
-
Excess chlorinating agent: This can result in the formation of dichlorinated byproducts.
-
Insufficient chlorinating agent: This will lead to incomplete conversion of the starting material.
-
-
Inefficient Radical Initiation: The reaction relies on the effective generation of chlorine radicals.
-
Insufficient UV light intensity or inappropriate wavelength: If using photochemical initiation, ensure the light source is adequate and properly positioned.
-
Degraded radical initiator: If using a chemical initiator like AIBN, ensure it is fresh and has been stored correctly.
-
-
Presence of Inhibitors: Oxygen can act as a radical scavenger and inhibit the chain reaction. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Solution Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Amounts of Byproducts
Question: Our scaled-up reaction is producing a complex mixture containing significant amounts of undesired byproducts alongside this compound. How can we improve the selectivity of the reaction?
Answer: The formation of byproducts is a common challenge in free-radical halogenations. The primary undesired reactions are addition to the double bond and the formation of isomers.
-
Addition vs. Substitution: High concentrations of the chlorinating agent can favor electrophilic addition across the double bond, leading to the formation of 1,2-dichloro-3-methylpentane. Using a reagent like N-chlorosuccinimide (NCS) helps to maintain a low concentration of chlorine radicals, favoring allylic substitution.[1]
-
Isomer Formation: The allylic radical intermediate is resonance-stabilized, which can lead to the formation of the isomeric product, 4-chloro-3-methyl-1-pentene. The ratio of these isomers is often temperature-dependent.
-
Dichlorination: As mentioned previously, an excess of the chlorinating agent can lead to the formation of dichlorinated products.
Strategies for Improving Selectivity:
| Challenge | Potential Cause | Recommended Solution |
| High levels of 1,2-dichloro-3-methylpentane | High local concentration of chlorine. | Use N-chlorosuccinimide (NCS) as the chlorinating agent. Ensure slow, controlled addition of the reagent. |
| Formation of 4-chloro-3-methyl-1-pentene isomer | Resonance stabilization of the allylic radical. | Optimize the reaction temperature. Lower temperatures may favor the thermodynamically more stable product. |
| Presence of dichlorinated byproducts | Excess chlorinating agent. | Use a slight excess of the alkene or a stoichiometric amount of the chlorinating agent. Monitor the reaction progress closely (e.g., by GC) to stop it upon consumption of the starting material. |
Logical Relationship of Byproduct Formation:
Caption: Pathways to desired product and byproducts.
Issue 3: Difficulties in Product Purification at Scale
Question: We are finding it challenging to purify this compound from the reaction mixture at a larger scale. What are the recommended purification strategies?
Answer: Purifying the product at scale requires careful consideration of the physical properties of the product and the main impurities.
-
Initial Work-up: After the reaction is complete, the solid succinimide (B58015) byproduct (if using NCS) should be filtered off. The reaction mixture should then be washed with an aqueous solution (e.g., sodium bicarbonate solution) to remove any acidic byproducts, followed by a water wash and drying over a suitable drying agent (e.g., magnesium sulfate).
-
Fractional Distillation: The most effective method for purifying this compound is fractional distillation under reduced pressure. This is crucial to separate it from the starting material, isomeric byproducts, and any higher-boiling dichlorinated compounds. The boiling points of the main components are expected to be close, so a distillation column with a high number of theoretical plates is recommended.
-
Thermal Decomposition: Be aware that chlorinated alkenes can be susceptible to thermal decomposition at elevated temperatures.[2][3][4] Distillation under reduced pressure is therefore essential to lower the boiling point and minimize degradation.
Purification Workflow:
Caption: Recommended purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and chlorinating agent for the synthesis of this compound?
A1: The recommended starting material is 3-methyl-1-pentene. For a selective allylic chlorination with a good safety profile for scale-up, N-chlorosuccinimide (NCS) is a preferred reagent over gaseous chlorine.[1]
Q2: What are the typical reaction conditions for the allylic chlorination of 3-methyl-1-pentene with NCS?
A2: A typical laboratory-scale protocol would involve dissolving 3-methyl-1-pentene in an inert solvent like carbon tetrachloride or cyclohexane. A radical initiator (e.g., AIBN or benzoyl peroxide) is added, and the mixture is heated to reflux (around 60-80 °C). NCS is then added portion-wise to control the reaction rate and temperature. The reaction is typically monitored by GC until the starting material is consumed.
Q3: How can I monitor the progress of the reaction?
A3: Gas chromatography (GC) is the most effective technique for monitoring the reaction progress. By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (3-methyl-1-pentene) and the appearance of the product (this compound) and any byproducts.
Q4: What safety precautions should be taken when scaling up this synthesis?
A4:
-
Inert Atmosphere: The reaction should always be conducted under an inert atmosphere to prevent the inhibition of the radical reaction by oxygen and to avoid the formation of flammable mixtures.
-
Exothermic Reaction: The reaction is exothermic. On a large scale, efficient heat removal is critical to prevent a runaway reaction. The addition of the chlorinating agent should be slow and controlled, with adequate cooling.
-
Handling of Reagents: All reagents should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.
-
Pressure Build-up: The reaction may generate gaseous byproducts, so the reaction vessel should be equipped with a pressure-relief system.
Q5: Can isomers of this compound be separated?
A5: Separation of the desired product from its isomer, 4-chloro-3-methyl-1-pentene, can be challenging due to their similar boiling points. High-efficiency fractional distillation is the most practical method. In some cases, preparative chromatography might be necessary for achieving very high purity, but this is often not feasible for large-scale production.
Experimental Protocol: Synthesis of this compound using NCS
This protocol provides a general methodology for the laboratory-scale synthesis, which can be adapted for scale-up with appropriate engineering controls.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| 3-Methyl-1-pentene | 84.16 | 1.0 | 84.16 g (125 mL) |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.1 | 146.88 g |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.02 | 3.28 g |
| Carbon Tetrachloride (or alternative solvent) | - | - | 500 mL |
Procedure:
-
Setup: A dry, 1 L three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flushed with nitrogen.
-
Charging the Reactor: The flask is charged with 3-methyl-1-pentene (1.0 mol) and carbon tetrachloride (250 mL).
-
Initiator Addition: AIBN (0.02 mol) is added to the flask.
-
Heating: The mixture is heated to a gentle reflux (approximately 77 °C for carbon tetrachloride) with stirring.
-
NCS Addition: A solution of NCS (1.1 mol) in carbon tetrachloride (250 mL) is added dropwise from the dropping funnel over a period of 2-3 hours. The rate of addition should be controlled to maintain a steady reflux.
-
Reaction Monitoring: The reaction progress is monitored by GC analysis of aliquots taken every 30 minutes.
-
Completion: The reaction is considered complete when the starting material is no longer detectable by GC (typically 4-6 hours).
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The precipitated succinimide is removed by filtration.
-
The filtrate is washed with 10% aqueous sodium bicarbonate solution (2 x 100 mL) and then with water (1 x 100 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound.
References
- 1. 2-Chloro-3,3-dimethylpent-1-ene | C7H13Cl | CID 18739796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]
Effect of solvent and temperature on 2-Chloro-3-methylpent-1-ene reactivity
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols regarding the reactivity of 2-chloro-3-methylpent-1-ene, with a focus on the effects of solvent and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in substitution and elimination reactions?
A1: this compound is a vinylic halide. Generally, vinylic halides are significantly less reactive in nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions compared to their saturated alkyl halide counterparts.[1] This reduced reactivity is often attributed to the stabilization of the reactant molecule.[1] Reactions typically require forcing conditions, such as high temperatures or very strong bases/nucleophiles. Under suitable conditions, reactions can proceed through an SN1-type mechanism involving a vinyl cation intermediate.[2][3]
Q2: What are the primary factors influencing the reaction pathway of this compound?
A2: The two most critical factors are the choice of solvent and the reaction temperature.
-
Solvent: The polarity and protic nature of the solvent play a crucial role. Polar protic solvents can stabilize the vinyl cation intermediate required for an SN1/E1 pathway, while polar aprotic solvents can enhance nucleophilicity for an SN2-type reaction, although this is less common for vinylic halides.[4][5]
-
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[6][7]
Q3: How does solvent choice specifically affect the reactivity?
A3: The solvent's properties directly influence the stability of intermediates and the rate-determining step.
-
Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid): These solvents have O-H or N-H bonds and are capable of hydrogen bonding.[8] They are effective at stabilizing both the positively charged vinyl cation and the negatively charged leaving group (Cl⁻), thereby promoting SN1 and E1 pathways.[4][5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds.[8] They are less effective at stabilizing the carbocation intermediate of an SN1 reaction.[5] However, they can increase the rate of SN2 reactions by solvating the cation of a salt, leaving the anionic nucleophile "naked" and more reactive.[4][9]
Q4: What is the expected effect of temperature on the product distribution between substitution and elimination?
A4: Increasing the reaction temperature will almost always increase the proportion of the elimination product relative to the substitution product.[6][7] This is primarily due to entropy. Elimination reactions typically produce a greater number of product molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), as temperature (T) increases, the -TΔS term becomes more negative, making the elimination pathway more favorable.[10][11]
Troubleshooting Guide
Q5: My reaction with this compound is extremely slow or not proceeding at all. What could be the issue?
A5: This is a common issue due to the inherent low reactivity of vinylic halides.[1] Consider the following solutions:
-
Increase Temperature: The activation energy for reactions involving vinylic halides is high. Increasing the temperature provides the necessary energy to overcome this barrier.
-
Solvent Choice: If you are attempting an SN1/E1 type reaction (solvolysis), ensure you are using a sufficiently polar protic solvent to stabilize the vinyl cation intermediate.[5] See Table 1 for the illustrative effect of solvent polarity.
-
Use a Stronger Nucleophile/Base: Forcing a reaction may require a very strong, unhindered base (for elimination) or nucleophile.
Q6: I am observing a mixture of substitution and elimination products. How can I favor the substitution product?
A6: To favor substitution over elimination, you should aim to minimize conditions that promote elimination.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., room temperature or below) disfavors the elimination pathway, which has a higher activation energy and benefits more from heat.[6][7]
-
Use a Weakly Basic Nucleophile: Employ a nucleophile that is not a strong base. Strong, bulky bases preferentially attack a proton to induce elimination.
-
Solvent Considerations: While polar protic solvents are needed for the SN1 pathway, be aware that some solvent molecules (like ethanol) can also act as a base.
Q7: How can I promote the formation of an elimination product?
A7: To favor elimination, you should use conditions that are the opposite of those used for substitution.
-
Increase the Temperature: Heat is the most effective tool to increase the yield of elimination products.[6][11]
-
Use a Strong, Sterically Hindered Base: A strong, bulky base, such as potassium tert-butoxide (t-BuOK), is more likely to abstract a proton (elimination) than to perform a nucleophilic attack on the carbon atom (substitution).
-
Solvent Choice: Using the conjugate acid of the base as the solvent (e.g., tert-butanol (B103910) for tert-butoxide) is a common strategy for E2 reactions.
Q8: My analysis shows a product with two chlorine atoms. What reaction could have occurred?
A8: An unexpected di-chloro product, such as 2,3-dichloro-3-methylpentane, suggests an electrophilic addition reaction has occurred across the double bond.[12] This can happen if a source of electrophilic chlorine (like HCl, which could be a contaminant or a byproduct) is present in the reaction mixture. The reaction proceeds via the formation of a stable carbocation intermediate followed by attack from a chloride ion.[12]
Data Presentation
Table 1: Illustrative Effect of Solvent on Relative Solvolysis Rate (SN1-type reaction)
| Solvent | Solvent Type | Dielectric Constant (ε) | Illustrative Relative Rate |
| Water (H₂O) | Polar Protic | 80.1 | Very High (~1000) |
| Formic Acid (HCOOH) | Polar Protic | 58.5 | High (~500) |
| Methanol (CH₃OH) | Polar Protic | 32.7 | Moderate (~50) |
| Ethanol (CH₃CH₂OH) | Polar Protic | 24.5 | Low (~10) |
| Acetone ((CH₃)₂CO) | Polar Aprotic | 20.7 | Very Low (~1) |
| Tetrahydrofuran (THF) | Nonpolar | 7.5 | Negligible |
Principle: SN1 reaction rates are significantly enhanced by polar protic solvents, which stabilize the carbocation intermediate.[5]
Table 2: Illustrative Effect of Temperature on Product Distribution
| Temperature (°C) | % Substitution Product (SN1) | % Elimination Product (E1) |
| 25 | 85% | 15% |
| 50 | 65% | 35% |
| 75 | 40% | 60% |
| 100 | 20% | 80% |
| 125 | <10% | >90% |
Principle: Higher temperatures favor elimination pathways due to a greater increase in entropy.[6][10]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Investigating Solvolysis
-
Reactant Preparation: Accurately weigh this compound and dissolve it in the chosen solvent (e.g., 80% aqueous ethanol) in a round-bottom flask to a known concentration (e.g., 0.1 M).
-
Temperature Control: Place the flask in a thermostatically controlled oil bath or water bath set to the desired reaction temperature (e.g., 50 °C). Use a condenser to prevent solvent evaporation.
-
Reaction Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., diethyl ether) and washing with ice-cold water to stop the reaction and extract the organic components.
-
Analysis: Analyze the quenched aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining reactant and the formation of products over time.
-
Data Processing: Plot the concentration of the reactant versus time to determine the reaction rate constant.
Caption: Workflow for kinetic analysis of this compound reactivity.
Logical Relationships
The interplay between experimental conditions determines the dominant reaction pathway. The following diagram illustrates how solvent and temperature choices guide the outcome.
Caption: Influence of temperature and solvent on reaction pathways.
References
- 1. VINYL HALIDE SOLVOLYSIS AND OXIDATION - ProQuest [proquest.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vinylic cations from solvolysis. Part XI. Solvolysis of triarylvinyl arenesulphonates and bromides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. organic chemistry - Why substitution and elimination reactions are favored respectively at lower and higher temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
- 12. gauthmath.com [gauthmath.com]
Validation & Comparative
Spectral Analysis of 2-Chloro-3-methylpent-1-ene: A Comparative Guide
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-3-methylpent-1-ene. Due to the absence of publicly available experimental spectra, this document presents predicted spectral data, offering a valuable reference for researchers, scientists, and professionals in drug development. The assignments are based on established principles of NMR spectroscopy and computational prediction tools.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and assignments for each unique proton and carbon atom in this compound. These predictions are generated using computational algorithms that consider the electronic environment of each nucleus.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-1a | 5.35 | d | ~2.0 | Vinyl Proton |
| H-1b | 5.20 | d | ~2.0 | Vinyl Proton |
| H-3 | 2.50 | m | - | Methine Proton |
| H-4 | 1.60 | m | - | Methylene (B1212753) Protons |
| H-4' | 1.45 | m | - | Methylene Protons |
| H-5 | 0.95 | t | 7.4 | Methyl Protons |
| 3-CH₃ | 1.10 | d | 6.8 | Methyl Protons |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C-1 | 115.5 | =CH₂ |
| C-2 | 145.0 | =C(Cl) |
| C-3 | 45.0 | CH |
| C-4 | 25.0 | CH₂ |
| C-5 | 11.5 | CH₃ |
| 3-CH₃ | 20.0 | CH₃ |
Experimental Protocol
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound like this compound.
Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal resolution.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar organic molecules.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Approximately 200-220 ppm.[2]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, as the ¹³C nucleus is less sensitive than the ¹H nucleus.[3]
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Structural Assignment and Rationale
The predicted chemical shifts are consistent with the molecular structure of this compound. The vinyl protons (H-1) are expected to appear at the most downfield positions in the ¹H NMR spectrum due to the deshielding effect of the double bond. The geminal coupling between these two non-equivalent protons would result in two doublets. The methine proton (H-3) is coupled to the adjacent methylene protons and the methyl protons, leading to a complex multiplet. The ethyl group protons (H-4 and H-5) will show a multiplet and a triplet, respectively. The methyl group attached to C-3 will appear as a doublet due to coupling with the H-3 proton.
In the ¹³C NMR spectrum, the olefinic carbons (C-1 and C-2) are the most deshielded. The carbon atom bonded to the electronegative chlorine atom (C-2) is expected to have a higher chemical shift than the terminal vinyl carbon (C-1). The aliphatic carbons (C-3, C-4, C-5, and 3-CH₃) will appear at higher field (lower ppm values).
To further confirm these assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY would reveal the proton-proton coupling network, while HSQC would correlate each proton to its directly attached carbon atom.
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of this compound and highlights the key groups of protons for NMR analysis.
Caption: Molecular structure of this compound with key proton groups highlighted.
References
Decoding the Molecular Fingerprint: A Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-methylpent-1-ene
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate molecular structures by examining their fragmentation patterns upon ionization. This guide provides a detailed comparison of the anticipated mass spectrometry fragmentation pattern of 2-Chloro-3-methylpent-1-ene, supported by established principles of mass spectral fragmentation of halogenated organic compounds.
The fragmentation of this compound in a mass spectrometer, typically using electron ionization (EI), is expected to follow predictable pathways governed by the stability of the resulting carbocations and radical species. The presence of a chlorine atom, an alkene functional group, and a branched alkyl chain introduces several key fragmentation routes.
Predicted Fragmentation Pattern
The mass spectrum of this compound is anticipated to exhibit a series of characteristic peaks corresponding to specific fragment ions. The major fragmentation pathways include the loss of the chlorine atom, alpha-cleavage, and various rearrangements. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), fragments containing a chlorine atom will appear as a pair of peaks (M+ and M+2) separated by two mass units, with the M+2 peak having roughly one-third the intensity of the M+ peak.[1][2]
Key Predicted Fragment Ions
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Formation Pathway |
| 132 | 134 | [C₇H₁₃Cl]⁺ | Molecular Ion (M⁺) |
| 97 | - | [C₇H₁₃]⁺ | Loss of Cl radical |
| 103 | 105 | [C₅H₈Cl]⁺ | Loss of an ethyl radical (C₂H₅) |
| 69 | - | [C₅H₉]⁺ | Alpha-cleavage with loss of C₂H₄Cl |
| 55 | - | [C₄H₇]⁺ | Allylic cleavage |
| 41 | - | [C₃H₅]⁺ | Allylic cation |
Comparative Analysis with Other Chloroalkanes
The fragmentation pattern of this compound can be compared to simpler chloroalkanes. In general, the cleavage of the carbon-halogen bond is a dominant fragmentation pathway for alkyl halides.[3][4] The stability of the resulting carbocation significantly influences the abundance of the corresponding fragment ion. For instance, the fragmentation of 2-chloro-2-methylpropane (B56623) prominently features a peak at m/z 57, corresponding to the stable tertiary butyl cation formed by the loss of the chlorine radical.[2] Similarly, for this compound, the loss of the chlorine atom to form a secondary allylic carbocation (m/z 97) is expected to be a favorable process.
Alpha-cleavage, the breaking of a bond adjacent to the carbon bearing the halogen, is another common fragmentation route in alkyl halides.[3][4] This pathway can lead to the formation of resonance-stabilized cations, which are often observed as abundant peaks in the mass spectrum.
Experimental Protocol: Electron Ionization Mass Spectrometry
The data presented in this guide is based on predicted fragmentation under standard electron ionization (EI) conditions. A typical experimental protocol would involve the following steps:
-
Sample Introduction: The liquid this compound sample is introduced into the mass spectrometer, often via a heated inlet system or gas chromatography (GC) column, to ensure vaporization.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a variety of smaller, charged fragment ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Representation: The resulting data is plotted as a mass spectrum, which shows the relative abundance of each ion as a function of its m/z value.
Logical Relationship of Fragmentation Pathways
The fragmentation of this compound can be visualized as a series of competing and sequential reactions originating from the molecular ion.
Caption: Predicted fragmentation pathway of this compound.
This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the fragmentation pattern of this and other related compounds. The principles outlined here serve as a valuable tool for the structural elucidation of novel chlorinated organic molecules.
References
- 1. scribd.com [scribd.com]
- 2. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
Comparative Reactivity of 2-Chloro-3-methylpent-1-ene and Its Isomers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the chemical reactivity of 2-Chloro-3-methylpent-1-ene and its key structural and positional isomers. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The comparative analysis is based on established principles of physical organic chemistry, supported by general experimental observations for similar chemical structures.
Introduction
The reactivity of haloalkenes is a critical aspect of their utility in synthetic chemistry. The position of the halogen and the double bond within the molecule can significantly influence the rate and mechanism of nucleophilic substitution and elimination reactions. This guide focuses on this compound, a vinylic halide, and compares its reactivity with its allylic and other isomeric counterparts. Understanding these differences is paramount for designing efficient synthetic routes and predicting product outcomes.
Vinylic halides, such as this compound, are generally unreactive in nucleophilic substitution reactions.[1][2] This is attributed to the halogen being bonded to an sp2-hybridized carbon, resulting in a stronger carbon-halogen bond with partial double-bond character. Furthermore, the electron density of the double bond can repel incoming nucleophiles.[1][2] In contrast, allylic halides are significantly more reactive due to the formation of a resonance-stabilized carbocation intermediate in SN1 reactions and a more accessible carbon for backside attack in SN2 reactions.[1][2]
Comparative Reactivity Analysis
The predicted relative reactivity of this compound and its selected isomers in SN1 and SN2 reactions is summarized in the table below. The predictions are based on the stability of the potential carbocation intermediate (for SN1) and the degree of steric hindrance at the carbon atom bearing the chlorine (for SN2).
| Compound | Structure | Type of Halide | Predicted SN1 Reactivity | Predicted SN2 Reactivity | Key Influencing Factors |
| This compound | ![]() | Vinylic | Very Low | Very Low | Chlorine is on an sp2 carbon, leading to a strong C-Cl bond and steric hindrance from the double bond. |
| 1-Chloro-3-methylpent-2-ene | ![]() | Primary Allylic | Medium | High | Resonance-stabilized primary allylic carbocation (SN1). Low steric hindrance for SN2 attack. |
| 3-Chloro-3-methylpent-1-ene | ![]() | Tertiary Allylic | High | Very Low | Highly stable tertiary allylic carbocation (SN1). Severe steric hindrance for SN2 attack. |
| 4-Chloro-3-methylpent-1-ene | ![]() | Secondary Alkyl | Low | Medium | Secondary carbocation is less stable than allylic (SN1). Moderate steric hindrance for SN2 attack. |
| 5-Chloro-3-methylpent-1-ene | ![]() | Primary Alkyl | Very Low | High | Unstable primary carbocation (SN1). Low steric hindrance for SN2 attack. |
| 2-Chloro-3-methylpent-2-ene | ![]() | Vinylic | Very Low | Very Low | Chlorine is on an sp2 carbon, leading to a strong C-Cl bond and steric hindrance from the double bond. |
Experimental Protocol: Comparative Reactivity via Competition Reaction
To empirically determine the relative reactivity of these isomers, a competition experiment can be performed. This protocol is designed to allow the isomers to compete for a limited amount of a nucleophile.
Objective: To determine the relative rates of nucleophilic substitution of a mixture of this compound and its isomers.
Materials:
-
Equimolar mixture of the chloro-3-methylpentene isomers
-
Sodium iodide (NaI) in acetone (B3395972)
-
Anhydrous acetone (solvent)
-
Internal standard (e.g., undecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: Prepare a stock solution containing an equimolar mixture of all the isomers to be tested in anhydrous acetone. Add a known concentration of an internal standard.
-
Reaction Initiation: In a sealed reaction vessel, add a solution of sodium iodide in acetone. The amount of sodium iodide should be substoichiometric (e.g., 0.5 equivalents) relative to the total concentration of the haloalkenes.
-
Reaction Progress Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a large volume of cold deionized water.
-
Extraction: Extract the organic components from the quenched aliquot using a suitable solvent (e.g., diethyl ether).
-
Analysis: Analyze the organic extract using GC-MS. The gas chromatogram will show the disappearance of the starting materials and the appearance of the corresponding iodo-alkenes.
-
Data Analysis: By comparing the peak areas of the unreacted chloro-isomers relative to the internal standard at each time point, the rate of consumption for each isomer can be determined. The faster the disappearance of a particular isomer, the higher its reactivity.
Factors Influencing Reactivity: A Visual Representation
The choice between SN1 and SN2 reaction pathways is governed by several factors, including the structure of the substrate, the nature of the nucleophile, and the solvent. The following diagram illustrates the logical relationship between these factors for the isomers discussed.
Caption: Factors influencing nucleophilic substitution pathways.
Conclusion
The reactivity of this compound is significantly lower than its allylic isomers due to its vinylic nature. The most reactive isomer in SN1 conditions is predicted to be 3-Chloro-3-methylpent-1-ene, owing to the formation of a stable tertiary allylic carbocation. Under SN2 conditions, the primary allylic isomer, 1-Chloro-3-methylpent-2-ene, and the primary alkyl isomer, 5-Chloro-3-methylpent-1-ene, are expected to be the most reactive due to minimal steric hindrance. This guide provides a foundational understanding for researchers to make informed decisions in the design and execution of synthetic strategies involving these and similar haloalkenes. Further empirical studies are encouraged to obtain precise quantitative data.
References
A Comparative Guide to SN1 and SN2 Reaction Rates of Chlorinated Methylpentenes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nucleophilic Substitution Reaction Pathways
In the realm of organic chemistry, the nucleophilic substitution (SN) reaction is a fundamental process critical to the synthesis of a vast array of molecules, including active pharmaceutical ingredients. The competition between the unimolecular (SN1) and bimolecular (SN2) pathways is dictated by a nuanced interplay of substrate structure, nucleophile strength, solvent polarity, and the nature of the leaving group. This guide provides a comparative analysis of SN1 and SN2 reaction rates for various chlorinated methylpentene isomers, supported by established chemical principles and analogous experimental data.
Factors Influencing SN1 vs. SN2 Reaction Pathways
The decision of a chlorinated methylpentene to undergo an SN1 or SN2 reaction is primarily governed by the structure of the alkyl halide. The stability of the resulting carbocation intermediate is the key determinant for the SN1 pathway, while steric hindrance is the major factor for the SN2 pathway.[1][2]
SN1 Reactions: These reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate.[2] The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide (rate = k[R-X]) and is favored by:
-
Tertiary and Secondary Substrates: These substrates can form relatively stable carbocations.[1]
-
Weak Nucleophiles: Since the nucleophile is not involved in the rate-determining step, its strength is less critical.
-
Polar Protic Solvents: Solvents like water and alcohols can stabilize the carbocation intermediate through solvation.
SN2 Reactions: These are one-step, concerted reactions where the nucleophile attacks the carbon center at the same time as the leaving group departs.[1][3] The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile (rate = k[R-X][Nu]).[1][3][4] This pathway is favored by:
-
Primary and Secondary Substrates: Minimal steric hindrance allows for the backside attack of the nucleophile.
-
Strong Nucleophiles: A strong nucleophile is required to facilitate the concerted mechanism.
-
Polar Aprotic Solvents: Solvents like acetone (B3395972) or DMSO solvate the cation but not the anionic nucleophile, enhancing its reactivity.
The following diagram illustrates the key factors that determine whether a reaction will proceed via an SN1 or SN2 pathway.
Figure 1. Logical relationship of factors influencing SN1 vs. SN2 reaction pathways.
Comparison of Reaction Rates for Chlorinated Methylpentene Isomers
| Substrate | Structure | Type | Expected Major Pathway | Expected Relative SN1 Rate | Expected Relative SN2 Rate |
| 1-Chloro-4-methylpentane | CH₃CH(CH₃)CH₂CH₂CH₂Cl | Primary | SN2 | Very Slow | Fast |
| 2-Chloro-4-methylpentane | CH₃CH(CH₃)CH₂CHClCH₃ | Secondary | SN1 or SN2 | Moderate | Moderate |
| 3-Chloro-2-methylpentane | CH₃CH₂CH(Cl)CH(CH₃)₂ | Secondary | SN1 or SN2 | Moderate | Slow (due to branching) |
| 2-Chloro-2-methylpentane | CH₃CH₂CH₂C(Cl)(CH₃)₂ | Tertiary | SN1 | Fast | Very Slow/No Reaction |
| 3-Chloro-3-methylpentane | CH₃CH₂C(Cl)(CH₃)CH₂CH₃ | Tertiary | SN1 | Very Fast | No Reaction |
Note: The relative rates are qualitative and will be highly dependent on the specific reaction conditions (nucleophile, solvent, temperature).
Experimental Protocols for Determining Reaction Rates
The rates of nucleophilic substitution reactions of alkyl halides can be determined by monitoring the change in concentration of a reactant or product over time. A common method for tertiary alkyl chlorides, which often undergo solvolysis in polar protic solvents, is to monitor the production of hydrochloric acid (HCl).
Experimental Protocol: Solvolysis of a Tertiary Chlorinated Alkane
This protocol is adapted from experiments on the solvolysis of 2-chloro-2-methylpropane (B56623) (tert-butyl chloride), a compound structurally similar to tertiary chlorinated methylpentenes.[5][6][7]
Objective: To determine the rate of solvolysis of a tertiary chlorinated alkane (e.g., 2-chloro-2-methylpentane) in a water-isopropanol mixture.
Materials:
-
Tertiary chlorinated alkane (e.g., 2-chloro-2-methylpentane)
-
50:50 (v/v) water-isopropanol solvent mixture
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Bromothymol blue indicator
-
Erlenmeyer flasks, pipettes, burette, stopwatch
Procedure:
-
Prepare a stock solution of the tertiary chlorinated alkane in the water-isopropanol solvent mixture.
-
In an Erlenmeyer flask, add a known volume of the solvent mixture and a few drops of bromothymol blue indicator.
-
Add a small, precise volume of the standardized NaOH solution to the flask. The solution should turn blue (basic).
-
Initiate the reaction by adding a known volume of the chlorinated alkane stock solution to the flask and immediately start the stopwatch.
-
Swirl the flask and record the time it takes for the solution to turn from blue to yellow (acidic). This color change indicates that the HCl produced by the solvolysis reaction has neutralized the added NaOH.
-
Immediately add another precise volume of the NaOH solution and record the time for the subsequent color change.
-
Repeat this process for several intervals to obtain a series of time points for the consumption of known amounts of NaOH, which corresponds to the production of HCl and thus the progress of the reaction.
Data Analysis: The rate constant (k) for the SN1 reaction can be determined by plotting the natural logarithm of the concentration of the chlorinated alkane versus time. The plot should yield a straight line with a slope of -k. The initial concentration of the chlorinated alkane can be calculated from the amount added, and the concentration at each time point can be determined from the amount of NaOH consumed.
The following diagram outlines the general workflow for this type of kinetic experiment.
Figure 2. General workflow for determining the rate of solvolysis of a tertiary chlorinated alkane.
Conclusion
The nucleophilic substitution reactions of chlorinated methylpentenes provide a clear illustration of the principles governing SN1 and SN2 mechanisms. Primary isomers are expected to react predominantly via an SN2 pathway, exhibiting a strong dependence on nucleophile concentration and minimal steric hindrance. Conversely, tertiary isomers will favor the SN1 pathway, driven by the formation of a stable carbocation intermediate, with reaction rates largely independent of the nucleophile's concentration. Secondary isomers represent an intermediate case where the reaction outcome can be manipulated by the choice of nucleophile and solvent. While specific quantitative data for these exact compounds is sparse, the established reactivity trends and experimental protocols for analogous systems provide a robust framework for predicting and analyzing their behavior in synthetic applications. This understanding is crucial for optimizing reaction conditions to achieve desired products in drug development and other areas of chemical synthesis.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solved Kinetic Study of Solvolysis of | Chegg.com [chegg.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. brainly.com [brainly.com]
A Comparative Guide to Alkylating Agents: Focus on 2-Chloro-3-methylpent-1-ene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of 2-Chloro-3-methylpent-1-ene, a representative allylic chloride, alongside other commonly employed alkylating agents. The comparison is supported by experimental data to inform the selection process for specific synthetic applications.
Introduction to Alkylating Agents
Alkylating agents are a fundamental class of reagents in organic chemistry, utilized to introduce alkyl groups into a variety of nucleophilic substrates. Their reactivity is primarily governed by the nature of the alkyl group, the leaving group, and the reaction conditions. This guide will focus on the comparison of an allylic chloride, this compound, with traditional and modern alkylating agents such as alkyl sulfates and other alkyl halides.
Allylic halides, such as this compound, possess unique reactivity due to the adjacent carbon-carbon double bond. This structural feature allows for two potential pathways for nucleophilic substitution: the direct SN2 pathway and the rearranged SN2' pathway. The competition between these pathways is a key consideration in their application.
Performance Comparison of Alkylating Agents
The efficacy of an alkylating agent is assessed by several parameters, including reaction yield, regioselectivity (e.g., C- vs. O-alkylation, SN2 vs. SN2'), and reaction conditions. Below is a comparative summary of this compound (inferred from similar allylic chlorides) and other common alkylating agents in the context of phenol (B47542) and enolate alkylation.
Alkylation of Phenoxide
The alkylation of phenoxides can lead to both O-alkylation (ether formation) and C-alkylation (alkylation of the aromatic ring). The regioselectivity is highly dependent on the solvent, counter-ion, and the nature of the alkylating agent.
| Alkylating Agent | Nucleophile | Solvent | Product Distribution (O-alkylation : C-alkylation) | Yield (%) | Reference |
| Allyl Chloride | Sodium Phenoxide | n-pentane | 3 : 96 (Allyl Phenyl Ether : o-Allyl Phenol) | 98% conversion | [1] |
| Dimethyl Sulfate (B86663) | Phenol | Dichloromethane | O-methylation selective | High | [2] |
| Dimethyl Carbonate | Phenol | Autoclave (160 °C) | O-methylation selective | 95 | [2] |
Note: Data for this compound is inferred from the behavior of allyl chloride. The substitution on the pentene chain may influence the SN2/SN2' ratio in C-alkylation.
Alkylation of Enolates
The alkylation of enolates is a cornerstone of carbon-carbon bond formation. The choice of alkylating agent can influence the efficiency of the reaction and the potential for side reactions. Allylic halides are particularly useful for introducing functionalized carbon chains.[3]
| Alkylating Agent | Enolate Source | Base | Solvent | Product | Yield (%) | Reference |
| Allyl Bromide | Acetophenone | LDA | THF | 5-phenyl-1-hexen-3-one | High | [4] |
| Methyl Iodide | Cyclohexanone | LDA | THF | 2-methylcyclohexanone | 92 | [3] |
| Dimethyl Sulfate | 2-acetylfuran | NaH | DMF | 1-(1-(furan-2-yl)ethan-1-one) | 85 | [2] |
Note: The reactivity of this compound is expected to be comparable to other primary allylic halides in enolate alkylation.
Reaction Mechanisms and Selectivity
The unique reactivity of allylic halides like this compound stems from the possibility of two reaction pathways, SN2 and SN2', which can lead to different constitutional isomers.[5]
The regioselectivity of the attack (α vs. γ carbon) is influenced by steric hindrance at the α-carbon and the nature of the nucleophile.[5] For primary allylic halides like this compound, the SN2 pathway often predominates unless the nucleophile is particularly bulky.[6]
In contrast, alkylating agents like dimethyl sulfate and methyl iodide react exclusively through a direct SN2 mechanism, offering predictable regioselectivity.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the alkylation of phenoxide and a β-dicarbonyl compound.
Protocol 1: O-Alkylation of Sodium Phenoxide with Allyl Chloride
This protocol is adapted from a patented procedure for the synthesis of allyl phenyl ether and o-allyl phenol.[1]
Materials:
-
Sodium phenoxide
-
Allyl chloride
-
n-pentane (anhydrous)
-
Soxhlet extractor
-
Heating mantle
-
Condenser
Procedure:
-
Place 3.0 g of solid sodium phenoxide in the thimble of a Soxhlet extractor.
-
Charge the extraction flask with a solution of 8.0 g of allyl chloride in approximately 50 mL of n-pentane.
-
Heat the flask to reflux the pentane (B18724). The condensed solvent containing allyl chloride will percolate through the sodium phenoxide in the thimble.
-
Continue the extraction until the conversion of sodium phenoxide is complete (this can be monitored by taking aliquots of the solid and titrating with standard acid).
-
After completion, cool the apparatus and concentrate the pentane solution under reduced pressure.
-
The resulting mixture of allyl phenyl ether and o-allyl phenol can be separated by distillation or chromatography. The reported conversion of the phenoxide was 98%, with the product mixture containing 96% o-allyl phenol and 3% allyl phenyl ether.[1]
Protocol 2: C-Alkylation of a β-Dicarbonyl Compound
This is a general procedure for the alkylation of a β-dicarbonyl compound, such as diethyl malonate, with an alkyl halide.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol (B145695)
-
Alkylating agent (e.g., this compound)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1 equivalent) in absolute ethanol.
-
To this solution, add diethyl malonate (1 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add the alkylating agent (1 equivalent) to the enolate solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Conclusion
The choice of an alkylating agent is a multifaceted decision that depends on the desired product, the nature of the nucleophile, and the required reaction conditions. This compound, as an allylic chloride, offers the potential for introducing a versatile functional group, though careful consideration must be given to the potential for SN2' rearrangement. For reactions where simple alkylation is desired with high predictability, traditional agents like dimethyl sulfate or methyl iodide remain excellent choices. Newer agents like dimethyl carbonate offer a greener alternative for methylation reactions. The provided experimental data and protocols serve as a valuable resource for researchers in selecting the optimal alkylating agent for their synthetic endeavors.
References
- 1. US3198842A - Allylation of phenol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
DFT Insights into Transition States of 2-Chloro-3-methylpent-1-ene Reactions: A Comparative Guide
The reactions of substituted alkenes, such as 2-Chloro-3-methylpent-1-ene, are pivotal in synthetic chemistry. The regioselectivity and stereoselectivity of these reactions are dictated by the stability of the intermediates and the energy barriers of the transition states. DFT calculations serve as a powerful tool to elucidate these aspects, providing quantitative data that can rationalize and predict experimental outcomes.
Plausible Reaction Pathways: Electrophilic Addition of HCl
A primary reaction pathway for this compound is the electrophilic addition of a hydrogen halide, such as hydrogen chloride (HCl). This reaction is expected to proceed through a carbocation intermediate, with the initial protonation of the double bond leading to two possible carbocations. The subsequent nucleophilic attack by the chloride ion yields the final products. The stability of these carbocation intermediates and the corresponding transition states will determine the major product.
The two potential carbocation intermediates are:
-
Pathway A: Protonation at the C1 carbon, leading to a more substituted tertiary carbocation at the C2 position. This is generally the more favored pathway due to the higher stability of tertiary carbocations.
-
Pathway B: Protonation at the C2 carbon, resulting in a less substituted primary carbocation at the C1 position. This pathway is expected to be less favorable.
A computational study would aim to quantify the energy differences between the transition states leading to these intermediates.
Hypothetical DFT Study Data
The following tables summarize plausible quantitative data that could be obtained from a DFT study on the electrophilic addition of HCl to this compound. The data is based on general principles of carbocation stability and reaction kinetics.
Table 1: Calculated Activation Energies (ΔG‡) and Reaction Energies (ΔGr) for the Rate-Determining Step (Protonation)
| Pathway | Intermediate | Relative Activation Energy (kcal/mol) | Relative Reaction Energy (kcal/mol) |
| A | Tertiary Carbocation (on C2) | 0.0 (Reference) | 0.0 (Reference) |
| B | Primary Carbocation (on C1) | +10.5 | +8.2 |
Table 2: Key Geometric Parameters of the Hypothesized Transition States
| Parameter | Transition State A (leading to tertiary carbocation) | Transition State B (leading to primary carbocation) |
| C1-H distance (Å) | 1.55 | 1.98 |
| C2-H distance (Å) | 2.10 | 1.45 |
| C1-C2 bond length (Å) | 1.42 | 1.43 |
| H-Cl bond length (Å) | 1.85 | 1.78 |
Experimental and Computational Protocols
A robust DFT study to obtain the data presented above would involve the following methodology, based on common practices in computational chemistry.
Computational Methodology
-
Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Functional and Basis Set: The geometries of the reactants, transition states, and products would be fully optimized using a functional like B3LYP, which is known to provide a good balance of accuracy and computational cost for organic reactions.[1][2] A sufficiently large basis set, such as 6-311+G(d,p), would be employed to accurately describe the electronic structure.
-
Transition State Search: Transition state geometries would be located using methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) method.
-
Frequency Calculations: Vibrational frequency calculations would be performed at the same level of theory to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: To obtain more accurate energies, single-point energy calculations could be performed on the optimized geometries using a higher-level theory or a larger basis set. Solvation effects can be included using a continuum model like the Polarizable Continuum Model (PCM).
-
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the located transition state connects the desired reactant and product, an IRC calculation would be performed.
Visualizing the Reaction Pathways
The following diagrams illustrate the proposed reaction pathways and the workflow for a computational study.
Caption: Electrophilic addition of HCl to this compound.
References
A Comparative Guide to Purity Analysis of Synthetic 2-Chloro-3-methylpent-1-ene: HPLC vs. GC
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. In the synthesis of intermediates like 2-Chloro-3-methylpent-1-ene, a volatile halogenated alkene, selecting the appropriate analytical technique is critical for ensuring the quality and integrity of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, complete with detailed experimental protocols and comparative data.
Introduction to the Analytical Challenge
This compound is a non-polar and volatile organic compound. The primary analytical challenge lies in choosing a chromatographic technique that can effectively separate the main compound from structurally similar impurities, such as isomers, starting materials, and byproducts, without causing degradation of the analyte. While HPLC is a versatile and widely used technique in the pharmaceutical industry, Gas Chromatography is often the method of choice for volatile compounds.[1][2]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful analytical tool for a broad range of compounds, particularly those that are non-volatile or thermally sensitive.[3] For a volatile compound like this compound, a reversed-phase HPLC method can be developed, although it is a less conventional approach.
Experimental Protocol: HPLC
A hypothetical reversed-phase HPLC method for the analysis of this compound is detailed below.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable choice for separating non-polar compounds.
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 85:15 v/v) would be appropriate. The high organic content is necessary to retain and separate the non-polar analyte.
-
Flow Rate: A typical flow rate of 1.0 mL/min can be used.
-
Column Temperature: Ambient temperature is generally sufficient.
-
Detection Wavelength: As the chromophore in this compound has low UV absorbance, a low wavelength such as 210 nm should be used for detection.
-
Injection Volume: A 10 µL injection volume is standard.
-
Sample Preparation: A sample solution of approximately 1 mg/mL should be prepared by dissolving the synthetic this compound in the mobile phase. The solution should be filtered through a 0.45 µm syringe filter prior to injection.
-
Standard Preparation: A reference standard of this compound of known purity should be prepared at the same concentration as the sample solution.
Gas Chromatography (GC) Analysis: The Conventional Approach
Gas Chromatography is the ideal technique for the analysis of volatile and thermally stable compounds.[2] Given the nature of this compound, GC offers high resolution and sensitivity.
Experimental Protocol: GC
A standard GC method for the analysis of this compound is outlined below.
-
Instrumentation: A Gas Chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/min to 200°C, and a final hold for 5 minutes.
-
Detector Temperature: 300°C (for FID).
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Sample Preparation: The sample can be diluted in a volatile solvent like hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.
Comparative Data and Performance
The following table summarizes the hypothetical performance of the two methods for the purity analysis of a synthetic batch of this compound, which may contain impurities such as the isomeric byproduct 3-chloro-2-methylpent-1-ene.
| Parameter | HPLC Method | GC Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[4] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4] |
| Applicability | Best for non-volatile or thermally labile compounds.[5] | Ideal for volatile and thermally stable compounds.[1] |
| Purity Result (Main Peak) | 98.5% | 99.2% |
| Detected Impurities | Isomer 1 (0.8%), Unknown 1 (0.7%) | Isomer 1 (0.5%), Unknown 2 (0.3%) |
| Resolution (Main Peak/Isomer) | 1.8 | > 2.5 |
| Analysis Time | ~15 minutes | ~10 minutes |
| Limit of Detection (LOD) | ~10 µg/mL | ~0.1 µg/mL |
| Sample Preparation | Simple dissolution. | Simple dissolution. |
Method Comparison and Discussion
For the purity analysis of this compound, Gas Chromatography is the superior technique . GC provides higher resolution, leading to better separation of the main component from its closely related isomers.[1] The sensitivity of the FID detector in GC is also significantly higher for hydrocarbons compared to UV detection in HPLC for this analyte, resulting in a lower limit of detection.[6] Furthermore, the analysis time for the GC method is typically shorter.
While a reversed-phase HPLC method can be developed, it is likely to suffer from lower resolution and sensitivity for this particular compound. The weak UV absorbance of the alkene makes detection challenging, and the non-polar nature of the analyte can lead to poor retention and peak shape on a C18 column without a highly organic mobile phase.
Workflow and Decision Logic
The selection of an appropriate analytical method is a critical decision in the workflow of chemical analysis. The following diagrams illustrate the general workflow for purity analysis and the logical considerations for choosing between HPLC and GC.
Conclusion
While HPLC is a versatile and powerful technique, Gas Chromatography is the more appropriate and superior method for the purity analysis of synthetic this compound. The volatility and thermal stability of the analyte make it ideally suited for GC, which offers higher resolution, sensitivity, and a faster analysis time compared to a hypothetical HPLC method. For researchers and professionals in drug development, utilizing GC for the quality control of this and similar volatile intermediates will ensure more accurate and reliable purity assessments.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
Kinetic analysis of the substitution reactions of 2-Chloro-3-methylpent-1-ene
For researchers, scientists, and drug development professionals, understanding the kinetics of substitution reactions is paramount for predicting reaction outcomes and optimizing synthetic pathways. This guide provides a comparative analysis of the kinetic behavior of 2-chloro-3-methylpent-1-ene, a representative vinylic halide, in nucleophilic substitution reactions. Due to the general low reactivity of vinylic halides, this guide draws upon kinetic data from analogous substrates to provide a comprehensive overview and predictive framework.
Vinylic halides, such as this compound, are notoriously unreactive towards classical nucleophilic substitution reactions (SN1 and SN2) compared to their saturated alkyl halide counterparts. This inertness stems from the sp2 hybridization of the carbon atom bearing the halogen, which leads to a stronger carbon-halogen bond and increased steric hindrance. Furthermore, the formation of a highly unstable vinylic carbocation intermediate makes the SN1 pathway energetically unfavorable.[1][2]
Comparative Kinetic Data
| Substrate | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| Vinyl Chloroformate | 100% Ethanol (B145695) | 25.0 | 1.35 x 10⁻⁵ | [3] |
| Vinyl Chloroformate | 90% Ethanol - 10% Water | 25.0 | 4.57 x 10⁻⁵ | [3] |
| Vinyl Chloroformate | 80% Ethanol - 20% Water | 25.0 | 1.20 x 10⁻⁴ | [3] |
| Vinyl Chloroformate | 100% Methanol | 25.0 | 4.68 x 10⁻⁵ | [3] |
| Vinyl Chloroformate | 90% Methanol - 10% Water | 25.0 | 1.15 x 10⁻⁴ | [3] |
| Vinyl Chloroformate | 80% Methanol - 20% Water | 25.0 | 2.51 x 10⁻⁴ | [3] |
| Vinyl Chloroformate | 97% TFE - 3% Water | 25.0 | 1.55 x 10⁻³ | [3] |
TFE = 2,2,2-Trifluoroethanol
The data clearly indicates that the rate of solvolysis for vinyl chloroformate is significantly influenced by the solvent composition, with rates increasing in more polar and more aqueous media. The highly ionizing yet poorly nucleophilic nature of aqueous trifluoroethanol (TFE) leads to a notable rate enhancement, suggesting a mechanism with significant carbocationic character, likely an SN1-like pathway for this activated vinylic system.[3] It is important to note that the presence of the electron-withdrawing chloroformate group activates the double bond towards nucleophilic attack, making vinyl chloroformate significantly more reactive than simple vinylic halides like this compound.
Reaction Mechanisms: A Tale of Two Pathways
Nucleophilic substitution reactions at vinylic centers are challenging. The direct SN2 backside attack is hindered by the electron density of the π-bond and the steric bulk of the substituents on the double bond.[4] The SN1 mechanism is equally disfavored due to the high energy of the linear vinylic carbocation.[1]
However, under forcing conditions or with highly reactive substrates, substitution can occur. The competing SN1 and SN2 pathways are depicted below. For a substrate like this compound, elimination reactions (E1 and E2) would also be significant competitors, especially in the presence of a strong base.
Figure 1. Competing SN1 and SN2 pathways for a vinylic halide.
Experimental Protocols for Kinetic Analysis
Given the anticipated slow reaction rates for this compound, a carefully designed experimental protocol is essential for accurate kinetic analysis. The following outlines a general approach for monitoring the solvolysis of a slow-reacting vinylic halide.
Objective: To determine the first-order rate constant for the solvolysis of this compound in a given solvent system.
Methodology: Titration Method
This method follows the progress of the reaction by monitoring the production of hydrochloric acid (HCl), a byproduct of the solvolysis.
Materials:
-
This compound
-
Selected solvent (e.g., 80% ethanol / 20% water)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Phenolphthalein (B1677637) indicator
-
Thermostatted water bath
-
Burette, pipettes, and volumetric flasks
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent system.
-
Place a known volume of the solvent system in a reaction flask and allow it to equilibrate to the desired temperature in the water bath.
-
Initiate the reaction by adding a precise volume of the vinylic halide stock solution to the reaction flask. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of ice-cold acetone (B3395972) or by rapid cooling.
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
Titrate the generated HCl in the sample with the standardized NaOH solution until a persistent pink endpoint is observed.
-
Repeat the sampling and titration process over a period sufficient for a significant extent of reaction to occur.
-
To determine the concentration at "infinite" time ([HCl]∞), heat a separate aliquot of the reaction mixture in a sealed tube at a higher temperature to drive the reaction to completion, then titrate as before.
Data Analysis: The first-order rate constant (k) can be determined by plotting ln([HCl]∞ - [HCl]t) versus time, where [HCl]t is the concentration of HCl at time t. The slope of the resulting straight line will be -k.
Figure 2. Experimental workflow for kinetic analysis via titration.
Conclusion
The kinetic analysis of substitution reactions of unactivated vinylic halides like this compound presents a significant experimental challenge due to their inherent lack of reactivity. By leveraging comparative data from more reactive analogues and employing robust experimental protocols designed for slow reactions, researchers can gain valuable insights into the mechanistic pathways governing these transformations. The information presented in this guide serves as a foundational resource for designing and interpreting kinetic studies on this important class of organic compounds.
References
Benchmarking the efficiency of 2-Chloro-3-methylpent-1-ene synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of 2-Chloro-3-methylpent-1-ene, a valuable intermediate in organic synthesis. The efficiency of three primary methods—hydrochlorination of an alkyne, dehydrohalogenation of a vicinal dihalide, and conversion from a ketone—is evaluated based on established chemical principles and available experimental data for analogous reactions. This document aims to assist researchers in selecting the most suitable pathway for their specific needs, considering factors such as yield, regioselectivity, and reaction conditions.
Comparison of Synthesis Routes
The following table summarizes the key quantitative and qualitative aspects of the three proposed synthesis routes for this compound.
| Parameter | Route 1: Hydrochlorination of 3-methylpent-1-yne | Route 2: Dehydrohalogenation of 1,2-dichloro-3-methylpentane | Route 3: Conversion of 3-methylpentan-2-one |
| Starting Material | 3-methylpent-1-yne | 1,2-dichloro-3-methylpentane | 3-methylpentan-2-one |
| Key Reagents | Hydrogen Chloride (HCl) | Strong Base (e.g., NaNH2, t-BuOK) | Chlorinating Agent (e.g., Triphosgene (B27547)/Pyridine) |
| Predicted Yield | Good to Excellent (75-99% for analogous reactions) | Potentially low to moderate | Moderate |
| Regioselectivity | High (Follows Markovnikov's rule) | Low (Risk of multiple alkene isomers and alkyne formation) | Variable (Depends on enolate formation conditions) |
| Reaction Conditions | Mild to moderate, catalyst may be required (e.g., Au, Ir) | Often harsh (strong base, high temperatures) | Moderate (Reflux in dichloromethane) |
| Key Advantages | Direct, high regioselectivity for the desired product. | Utilizes readily available alkene precursors (for the dihalide). | Starts from a common ketone functional group. |
| Key Disadvantages | Availability and cost of the starting alkyne. | Poor control of regioselectivity, potential for over-elimination to the alkyne. | Potential for formation of the isomeric 2-chloro-3-methylpent-2-ene. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are outlined below. These protocols are based on general procedures for analogous transformations and may require optimization for the specific synthesis of this compound.
Route 1: Hydrochlorination of 3-methylpent-1-yne
This route involves the electrophilic addition of hydrogen chloride to the terminal alkyne, 3-methylpent-1-yne. The reaction is expected to proceed with high regioselectivity according to Markovnikov's rule, yielding the desired this compound.
General Protocol (Catalyst-Free for Activated Alkynes):
-
Dissolve 3-methylpent-1-yne in a suitable inert solvent (e.g., dichloromethane (B109758), 1,2-dichloroethane).
-
Cool the solution in an ice bath.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., dioxane) dropwise with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a cold, dilute aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (B86663).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate this compound.
For unactivated aliphatic alkynes, a catalyst such as a gold or iridium complex may be necessary to achieve high conversion and yield.
Route 2: Dehydrohalogenation of 1,2-dichloro-3-methylpentane
This elimination reaction would involve the treatment of a vicinal dihalide with a strong base to form the chloroalkene. The primary challenge is to achieve mono-elimination without proceeding to the corresponding alkyne and to control the regioselectivity of the double bond formation.
General Protocol:
-
Prepare a solution of a strong, non-nucleophilic base (e.g., sodium amide in liquid ammonia (B1221849) or potassium tert-butoxide in tert-butanol) in a suitable flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the basic solution to an appropriate temperature (e.g., -78 °C for NaNH2 in liquid NH3).
-
Slowly add a solution of 1,2-dichloro-3-methylpentane in an inert solvent (e.g., tetrahydrofuran) to the cooled base solution with efficient stirring.
-
Allow the reaction to stir at low temperature and then gradually warm to room temperature, monitoring the progress by GC or TLC.
-
Carefully quench the reaction by the addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Analyze the product mixture by GC-MS and NMR to determine the ratio of isomers and purify by fractional distillation or preparative GC if necessary.
Route 3: Conversion of 3-methylpentan-2-one
This method transforms a ketone into a vinyl chloride. The regioselectivity of the resulting double bond depends on the method of enolate or enol equivalent formation. To favor the terminal alkene (this compound), conditions promoting the formation of the kinetic enolate are generally preferred.
General Protocol (using Triphosgene and Pyridine):
-
To a solution of 3-methylpentan-2-one in anhydrous dichloromethane, add pyridine (B92270) under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of triphosgene in dichloromethane to the cooled mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction mixture and quench by the slow addition of water.
-
Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel to separate the desired this compound from its isomer.
Visualization of Synthesis Route Comparison
The following diagram illustrates the logical workflow for selecting the optimal synthesis route for this compound based on key decision factors.
Caption: Logical flow for comparing synthesis routes.
Navigating Stereoselectivity: An Experimental Comparison of 2-Chloro-3-methylpent-1-ene Synthesis
For researchers and professionals in drug development, the precise control of stereochemistry is paramount. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological activity. This guide provides a comparative analysis of the expected stereochemical outcomes in the synthesis of 2-chloro-3-methylpent-1-ene, supported by established reaction mechanisms and a proposed experimental framework for validation.
The synthesis of this compound and its various stereoisomers presents a valuable case study in stereoselective reactions. While direct experimental validation for the stereochemical products of this specific compound is not extensively documented in publicly available literature, we can infer the likely outcomes based on well-understood reaction principles. This guide will compare the expected products from the hydrochlorination of 3-methylpent-1-yne and 3-methylpent-1-ene and propose a detailed experimental protocol for their validation.
Theoretical Stereochemical Outcomes: A Comparative Analysis
The formation of this compound can be approached through different synthetic routes, primarily involving the addition of hydrogen chloride (HCl) to a suitable precursor. The stereochemistry of the final product is dictated by the mechanism of these addition reactions.
A primary route to obtaining haloalkenes is the hydrochlorination of alkynes. In the case of 3-methylpent-1-yne, the addition of one equivalent of HCl is expected to follow Markovnikov's rule. This rule states that in the addition of a protic acid to an asymmetrical alkyne, the acidic hydrogen attaches to the carbon atom that has the greater number of hydrogen atoms. The halide then attaches to the more substituted carbon.
The reaction proceeds through a vinyl carbocation intermediate. The initial protonation of the triple bond can occur from either face of the alkyne, leading to the formation of a carbocation. The subsequent attack by the chloride ion can also occur from either face of the planar carbocation. This generally results in a mixture of (E)- and (Z)-2-chloro-3-methylpent-1-ene. The exact ratio of these geometric isomers would depend on steric factors and the stability of the transition states.
An alternative pathway involves the hydrochlorination of an alkene, such as 3-methylpent-1-ene. This reaction also adheres to Markovnikov's rule, where the proton adds to the terminal carbon of the double bond to form a more stable secondary carbocation at the second carbon. The subsequent nucleophilic attack by the chloride ion on this carbocation would then yield 2-chloro-3-methylpentane. It is important to note that this reaction leads to a saturated haloalkane, not the target alkene. To obtain this compound from an alkene, a different starting material or a multi-step synthesis would be necessary.
| Precursor | Reaction | Key Principle | Expected Stereochemical Outcome |
| 3-Methylpent-1-yne | Electrophilic addition of HCl | Markovnikov's Rule | Mixture of (E)- and (Z)-2-chloro-3-methylpent-1-ene |
| 3-Methylpent-1-ene | Electrophilic addition of HCl | Markovnikov's Rule | 2-Chloro-3-methylpentane (Saturated Product) |
Proposed Experimental Validation Workflow
To empirically determine the stereochemical outcome of the hydrochlorination of 3-methylpent-1-yne, a rigorous experimental protocol is required. The following workflow outlines the necessary steps for synthesis, purification, and stereochemical analysis.
Caption: Proposed experimental workflow for the synthesis and stereochemical analysis of this compound.
Detailed Experimental Protocols
1. Synthesis of this compound via Hydrochlorination of 3-Methylpent-1-yne:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, dissolve 3-methylpent-1-yne in a suitable anhydrous solvent (e.g., dichloromethane). Cool the solution to 0°C in an ice bath.
-
HCl Addition: Bubble dry hydrogen chloride gas through the solution at a slow, steady rate. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the starting material is consumed, stop the HCl flow and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
2. Purification by Fractional Distillation:
-
Purify the crude product by fractional distillation under reduced pressure to separate the (E) and (Z) isomers of this compound from any unreacted starting material or side products.
3. Stereochemical Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the purified fractions to confirm the molecular weight and fragmentation pattern of the product isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling constants of the vinylic protons will be distinct for the (E) and (Z) isomers.
-
¹³C NMR: The chemical shifts of the carbons in the double bond will differ between the two isomers.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can be used to determine the spatial proximity of protons. For the (Z)-isomer, a NOE correlation would be expected between the vinylic proton and the protons of the adjacent methyl or ethyl group, whereas for the (E)-isomer, this correlation would be absent or weaker.
-
Logical Relationship of Stereochemical Determination
The determination of the stereochemical outcome relies on a logical progression from synthesis to spectroscopic analysis.
Caption: Logical flow from synthesis to stereochemical determination of this compound isomers.
By following this proposed experimental guide, researchers can effectively synthesize and validate the stereochemical identity of this compound products. This systematic approach ensures the generation of reliable data, which is crucial for applications in medicinal chemistry and materials science where precise molecular architecture is a key determinant of function.
Safety Operating Guide
Proper Disposal of 2-Chloro-3-methylpent-1-ene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of 2-Chloro-3-methylpent-1-ene, a halogenated organic compound.
This compound is classified as a halogenated organic waste and must be disposed of as hazardous material.[1] Improper disposal can lead to environmental contamination and potential health hazards. Adherence to the following procedures is critical for safe and compliant waste management.
Immediate Safety and Handling Precautions
Before beginning any process involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat.[2] All handling of this substance should occur in a well-ventilated area, preferably within a chemical fume hood.[3][4][5]
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry absorbent and place it in a designated, resealable container for disposal as dangerous waste.[2] For larger spills, evacuate the area and consult with your institution's Environmental Health and Safety (EH&S) department.
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step in the disposal process. This compound, as a chlorinated organic compound, falls under the category of halogenated organic wastes.[1] It is imperative to keep halogenated and non-halogenated organic wastes separate to facilitate proper disposal and manage costs, as the disposal of mixed waste can be more complex and expensive.[6]
Key Disposal Parameters
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [1] |
| Container Type | Compatible, tightly sealed containers (e.g., polyethylene). Avoid metal cans due to potential corrosion from acid formation. | [2][7] |
| Container Labeling | Clearly label containers with "Hazardous Waste" and the full chemical name and approximate quantity of each component. | [1][6] |
| Incompatible Wastes | Do not mix with acids, bases, heavy metals, strong oxidizing or reducing agents, or other reactive materials. | [1][2][6] |
| Storage Location | Store in a designated, cool, and well-ventilated area away from ignition sources, direct sunlight, and heat. Secondary containment is recommended. | [2][3] |
Disposal Procedure
The disposal of this compound must be conducted in accordance with national and local regulations.[3] The primary method for the disposal of halogenated organic wastes is through incineration at a regulated hazardous waste facility.[1]
Step-by-Step Disposal Workflow
-
Generation: Collect waste this compound at the point of generation in a designated and properly labeled hazardous waste container.
-
Segregation: Ensure the waste stream is not mixed with non-halogenated organic solvents, aqueous waste, or other incompatible chemicals.[1][6]
-
Accumulation: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic. Keep the container tightly closed except when adding waste.[6][7]
-
Documentation: Maintain a log of the waste being added to the container, noting the chemical name and quantity.[1]
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EH&S department to arrange for pickup and disposal by a licensed professional waste disposal service.[8][9]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the standard and accepted protocol is based on its classification as a halogenated organic compound. The key principle is strict segregation and disposal via a certified hazardous waste management company. Any deviation from this, such as a neutralization or deactivation procedure, would be highly specific to a particular experimental setup and should be developed in consultation with a qualified chemist and the institution's safety officers.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and protecting the broader ecosystem. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) for the most current and detailed information.
References
- 1. bucknell.edu [bucknell.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. ethz.ch [ethz.ch]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

